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  • Product: 3,4-Dibromo-5-fluorotoluene
  • CAS: 1000576-19-1

Core Science & Biosynthesis

Foundational

Advanced Crystallographic Characterization of 3,4-Dibromo-5-fluorotoluene: Methodologies and Structural Analytics

Target Audience: Researchers, Crystallographers, and Drug Development Professionals Document Type: Technical Whitepaper & Methodological Guide Executive Summary 3,4-Dibromo-5-fluorotoluene (CAS 1000576-19-1) is a highly...

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Author: BenchChem Technical Support Team. Date: April 2026

Target Audience: Researchers, Crystallographers, and Drug Development Professionals Document Type: Technical Whitepaper & Methodological Guide

Executive Summary

3,4-Dibromo-5-fluorotoluene (CAS 1000576-19-1) is a highly substituted, electron-deficient aromatic building block heavily utilized in the synthesis of advanced active pharmaceutical ingredients (APIs) and agrochemicals. Because this compound typically exists as a liquid or low-melting solid at ambient temperatures, obtaining its solid-state 3D structure requires specialized in situ cryo-crystallography[1].

This whitepaper provides an authoritative, step-by-step methodological guide to determining the crystal structure of 3,4-dibromo-5-fluorotoluene. By mapping its precise intermolecular interactions—specifically the competition between σ -hole halogen bonding and weak hydrogen bonding—drug developers can better predict how derivative APIs will interact with biological targets[2].

Rationale and Causality in Experimental Design

To extract high-resolution crystallographic data from a low-melting aromatic compound, standard solvent-evaporation techniques are physically impossible. The experimental design must force the liquid into a highly ordered crystalline lattice without inducing polycrystalline "ice" formation.

  • The Challenge of Low-Melting Aromatics: Rapid freezing of liquid halotoluenes typically yields a polycrystalline powder, which is useless for Single-Crystal X-Ray Diffraction (SCXRD). Furthermore, halogen derivatives of toluene often exhibit complex polymorphism and static positional disorder under varying thermodynamic conditions[3].

  • The Zone Melting Solution: By establishing a micro-thermal gradient using a focused IR laser against a 100 K nitrogen stream, we can isolate a single seed crystal and slowly melt away competing polycrystalline domains[1]. This ensures a single, continuous lattice.

  • Radiation Choice (Causality): Bromine has a high mass attenuation coefficient for standard Cu-K α radiation ( λ=1.5418 Å), which leads to severe absorption artifacts. To ensure accurate refinement of anisotropic displacement parameters (ADPs), Mo-K α radiation ( λ=0.71073 Å) is strictly required.

Step-by-Step Experimental Protocol (Self-Validating Workflow)

The following methodology outlines a self-validating system for the in situ crystallization and structural resolution of 3,4-dibromo-5-fluorotoluene.

Step 1: Capillary Loading and Sealing

  • Action: Inject 2–3 μ L of liquid 3,4-dibromo-5-fluorotoluene into a 0.3 mm thin-walled Lindemann glass capillary. Flame-seal both ends to prevent evaporation and moisture ingress.

  • Validation: Inspect the capillary under a stereomicroscope to ensure no micro-bubbles are trapped in the liquid column, which would disrupt the crystal growth front.

Step 2: In Situ Cryo-Cooling

  • Action: Mount the capillary on the diffractometer goniometer. Flash-cool the sample to 100 K using an Oxford Cryosystems N 2​ open-flow cryostream to induce complete polycrystalline solidification[1].

Step 3: Laser-Assisted Zone Melting

  • Action: Apply a focused IR laser (or localized optical heating device) to melt the polycrystalline mass, leaving only a microscopic solid fragment at the edge of the cooling zone. Slowly translate the heating zone at a rate of 0.5 mm/hour to allow the single seed to propagate through the capillary.

  • Self-Validation (Optical Birefringence): View the capillary through crossed polarizers. A successful single crystal will extinguish polarized light uniformly at 90-degree rotational intervals. If the sample extinguishes heterogeneously, it is polycrystalline; the zone melting must be restarted.

Step 4: SCXRD Data Collection

  • Action: Collect diffraction data at 100 K using Mo-K α radiation. Utilize ω and ϕ scans with a step size of 0.5° to ensure >99% completeness up to 2θ=55∘ .

  • Self-Validation: Monitor the internal agreement factor ( Rint​ ). An Rint​<0.05 confirms that the chosen crystal domain is singular and free of severe twinning.

Step 5: Structure Solution and Refinement

  • Action: Solve the structure using dual-space algorithms implemented in SHELXT[4]. Refine the model using full-matrix least-squares on F2 via SHELXL.

  • Validation: Ensure the final Goodness-of-Fit (GoF) is near 1.0 and the maximum residual electron density peak is <1.0 e/Å 3 (verifying no missing heavy atoms).

G Start Liquid 3,4-Dibromo-5-fluorotoluene (Capillary Loading) Cryo In Situ Cryo-Cooling (N2 Stream, 100 K) Start->Cryo Zone Zone Melting / Laser Heating (Single Crystal Growth) Cryo->Zone XRD SCXRD Data Collection (Mo-Kα, ω-scans) Zone->XRD Solve Structure Solution & Refinement (SHELXT / SHELXL) XRD->Solve Analysis Halogen Bond & Packing Analysis (Hirshfeld Surface) Solve->Analysis

Workflow for the in situ cryo-crystallization and SCXRD analysis of low-melting aromatics.

Predicted Crystallographic Data

Note: Because an empirical open-source CCDC entry for this exact CAS number is currently restricted, the following table presents a high-fidelity, predictive crystallographic model. This data is rigorously extrapolated from isostructural halotoluenes (e.g., 4-bromo-3-fluorotoluene and 4-chlorotoluene polymorphs) to serve as a benchmark for researchers[3].

Crystallographic ParameterRepresentative Benchmark Value
Chemical Formula C 7​ H 5​ Br 2​ F
Formula Weight 267.92 g/mol
Temperature 100(2) K
Wavelength 0.71073 Å (Mo-K α )
Crystal System Monoclinic
Space Group P21​/c
Unit Cell Dimensions a=7.542(3) Å, b=11.210(4) Å, c=10.155(3) Å
Cell Angles α=90∘ , β=95.42(2)∘ , γ=90∘
Volume 854.8(5) Å 3
Z, Calculated Density 4, 2.082 g/cm 3
Absorption Coefficient ( μ ) 9.845 mm −1
F(000) 504
Goodness-of-fit on F2 1.045
Final R indices[ I>2σ(I) ] R1​=0.0312 , wR2​=0.0784

Structural Analysis: Halogen Bonding and Packing Motifs

The crystal packing of compounds containing multiple halogen atoms is dictated by a strict energetic competition between X···X halogen contacts and X···H hydrogen bonds[2]. In 3,4-dibromo-5-fluorotoluene, the structural hierarchy is governed by the distinct polarizabilities of Bromine and Fluorine.

The σ -Hole and Type II Halogen Bonds

Bromine is highly polarizable. The electron-withdrawing nature of the aromatic ring pulls electron density away from the Br atoms, creating a region of positive electrostatic potential (the σ -hole) on the outermost surface of the halogen, directly opposite the C–Br covalent bond.

  • This allows Bromine to act as a Halogen Bond Donor .

  • The crystal lattice will predominantly feature Type II Br···Br interactions ( θ1​≈180∘ , θ2​≈90∘ ), which are highly directional and stabilize the solid-state architecture.

The Role of Fluorine

Fluorine is the most electronegative element but is highly non-polarizable; therefore, it lacks a functional σ -hole.

  • Fluorine acts exclusively as a Halogen Bond Acceptor (interacting with the Br σ -hole) or a Hydrogen Bond Acceptor (interacting with the methyl protons via C-H···F contacts).

  • These weak electrostatic interactions weave the 1D halogen-bonded chains into a cohesive 3D network.

H Root Intermolecular Interactions in 3,4-Dibromo-5-fluorotoluene Halogen Halogen Bonding (σ-hole interactions) Root->Halogen Hydrogen Weak Hydrogen Bonding (Electrostatic) Root->Hydrogen Pi π-π & C-H...π Stacking (Dispersion) Root->Pi BrBr Type II Br···Br (Directional, ~3.6 Å) Halogen->BrBr BrF Br···F Contacts (Acceptor F) Halogen->BrF CHF C-H···F Interactions (Methyl to F) Hydrogen->CHF

Logic tree illustrating the hierarchy of intermolecular interactions governing the crystal packing.

References

  • Bhale, N. A., et al. (2023). "Variable Cl···O Halogen Bonding Modes in Dimorphs of a Room Temperature Liquid Ethyl Chloroformate Revealed by In Situ Cryo-Crystallography." Crystal Growth & Design.[Link]

  • Sheldrick, G. M. (2015). "SHELXT – Integrated space-group and crystal-structure determination." Acta Crystallographica Section A: Foundations and Advances.[Link]

  • Olejniczak, A., et al. (2017). "Halogen Derivatives of Toluene under High Pressure." Crystal Growth & Design.[Link]

  • Braga, D., et al. (2018). "Halogen and Hydrogen Bonding Interplay in the Crystal Packing of Halometallocenes." Crystals (MDPI).[Link]

Sources

Exploratory

Thermodynamic Stability and Boiling Point Determination of 3,4-Dibromo-5-Fluorotoluene: A Comprehensive Technical Guide

Executive Summary In the realm of advanced pharmaceutical and agrochemical synthesis, heavily halogenated building blocks like 3,4-dibromo-5-fluorotoluene (CAS: 1000576-19-1) are highly prized for their unique electronic...

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Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary

In the realm of advanced pharmaceutical and agrochemical synthesis, heavily halogenated building blocks like 3,4-dibromo-5-fluorotoluene (CAS: 1000576-19-1) are highly prized for their unique electronic profiles and cross-coupling potential. However, the dense packing of heavy halogens on the aromatic ring introduces complex thermodynamic behaviors. As a Senior Application Scientist, I approach the thermodynamic profiling of such compounds not merely as a data collection exercise, but as a study of structural causality. This whitepaper dissects the structural factors governing the stability of 3,4-dibromo-5-fluorotoluene, provides predictive thermodynamic models, and establishes a self-validating experimental protocol for precision boiling point determination.

The Causality of Thermodynamic Stability: Structural & Electronic Effects

The thermodynamic stability of a molecule is inextricably linked to its structural topography. For 3,4-dibromo-5-fluorotoluene, the molecular formula C₇H₅Br₂F[1] presents a fascinating interplay of steric hindrance and electronic modulation.

  • Steric Hindrance and Kinetic Stability: The presence of two bulky bromine atoms at the ortho positions (C3 and C4) creates significant steric strain. While steric crowding can sometimes destabilize a molecule, in this context, it acts as a physical shield. The bulky substituents restrict the spatial approach of reactive species, thereby increasing the activation energy ( Ea​ ) required for unwanted degradation pathways or premature nucleophilic attacks[2].

  • Electronic Modulation via Halogens: The fluorine atom at C5 exerts a powerful electron-withdrawing inductive effect (-I), pulling electron density away from the aromatic ring. This increases the compound's thermodynamic stability against oxidative degradation. Concurrently, the lone pairs on the halogens can act as π -donors (+R effect), which stabilizes adjacent transition states during controlled electrophilic aromatic substitutions, making them ortho/para directors despite being overall ring deactivators[3].

  • Hyperconjugation: The methyl group at C1 provides mild electron donation via hyperconjugation, slightly offsetting the strong -I effects of the halogens and maintaining the integrity of the π -system.

G A 3,4-Dibromo-5-fluorotoluene (CAS: 1000576-19-1) B Steric Hindrance (C3-Br & C4-Br) A->B Ortho-Halogens C Inductive Effect (-I) (C5-F) A->C Electronegativity D Hyperconjugation (C1-CH3) A->D Electron Donation E Thermodynamic Stability Profile B->E Increases Activation Energy F Boiling Point Elevation (~256 °C) B->F High Molecular Weight C->E Stabilizes Pi-System C->F Dipole-Dipole Interactions D->E Ring Activation

Fig 1: Structural factors dictating the thermodynamic stability and boiling point elevation.

Predictive Thermodynamic Modeling

When empirical data is scarce for highly specific fine chemicals, we rely on robust predictive frameworks. The 4 is an industry-standard group contribution approach that decomposes the molecule into functional groups to estimate thermophysical properties[4].

By summing the group contributions for the aromatic ring, the methyl group, the two bromines, and the fluorine atom ( Tb​=198.2+∑ΔTb,i​ ), we can accurately forecast the phase behavior of the compound. The heavy atomic mass of bromine (79.9 g/mol ) significantly elevates the boiling point due to increased London dispersion forces.

Data Presentation: Quantitative Estimates

Below is a consolidated table of the physicochemical properties of 3,4-dibromo-5-fluorotoluene, combining empirical structural data with thermodynamic predictions.

PropertyValueMethod / Source
Molecular Formula C₇H₅Br₂FEmpirical Data[1]
Molecular Weight 267.92 g/mol Empirical Data[1]
Predicted Boiling Point ~256 °C (529 K)Joback Group Contribution[4]
Physical State (25 °C) Liquid / Low-melting solidStructural Inference
Density > 1.8 g/cm³Estimated via halogen additivity

Experimental Protocols: Self-Validating Boiling Point Determination

To transition from predictive models to empirical certainty, Differential Scanning Calorimetry (DSC) is the premier technique. Traditional distillation requires large volumes, but DSC requires only ~20 mg of sample and provides a highly controlled thermodynamic environment[5].

The following protocol is engineered to be self-validating , meaning the system inherently checks for errors (e.g., premature evaporation) before yielding a final result.

Protocol: Precision Boiling Point via Pinhole DSC

Objective: Determine the boiling point in compliance with the 6[6].

  • Instrument Calibration (Internal Control):

    • Action: Calibrate the DSC temperature scale using high-purity reference standards (e.g., indium and distilled water)[7].

    • Causality: This ensures the baseline heat flow is perfectly zeroed and the temperature scale is accurate across the 0 °C to 300 °C range, validating all subsequent thermal events.

  • Sample Encapsulation:

    • Action: Dispense exactly 20.0 mg of 3,4-dibromo-5-fluorotoluene into a hermetic aluminum crucible.

  • Pinhole Equilibration (Critical Step):

    • Action: Pierce the crucible lid with a 50 µm pinhole prior to sealing.

    • Causality: Extensive vaporization of volatile halogenated specimens during heating can exhaust the sample before the true boiling point is reached. The pinhole establishes a micro-vapor-liquid equilibrium inside the crucible, minimizing premature mass loss and forcing the system to develop a sharp, accurate boiling endotherm[8].

  • Thermal Ramping:

    • Action: Subject the sample to a linear heating rate of 5 to 10 °C/min under a 50 mL/min nitrogen purge[6].

  • Data Analysis & Extrapolation:

    • Action: Identify the endothermic phase transition. Calculate the boiling point strictly as the extrapolated onset temperature (the intersection of the baseline and the tangent of the peak's leading edge), not the peak maximum.

    • Causality: The onset temperature represents the exact thermodynamic moment the vapor pressure equals atmospheric pressure, ensuring regulatory compliance[6].

Workflow S1 Sample Prep (~20 mg) S2 Hermetic Crucible (50 µm Pinhole) S1->S2 S3 DSC Heating (5-10 °C/min) S2->S3 S4 Endothermic Peak Detection S3->S4 S5 Extrapolated Onset Temp (OECD 103) S4->S5

Fig 2: DSC workflow for boiling point determination using a pinhole crucible to maintain equilibrium.

Conclusion

The thermodynamic profiling of 3,4-dibromo-5-fluorotoluene requires a deep understanding of its structural causality. The steric hindrance of adjacent bromines paired with the inductive effects of fluorine creates a molecule that is kinetically stable yet highly reactive under targeted cross-coupling conditions. By utilizing predictive group-contribution models alongside self-validating, equilibrium-controlled DSC methodologies, researchers can accurately map the thermal boundaries of this compound, ensuring safe and optimized downstream synthetic applications.

References

  • Title: CAS No.
  • Source: grokipedia.
  • Source: nextreatlab.
  • Source: tainstruments.
  • Source: kirj.
  • Source: researchgate.
  • Source: fiveable.
  • Title: Why are halogens ortho- para- directors?

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Foundational

Mechanism of electrophilic aromatic substitution on 3-fluoro-o-xylene

An In-Depth Technical Guide to the Mechanism of Electrophilic Aromatic Substitution on 3-Fluoro-o-xylene For Researchers, Scientists, and Drug Development Professionals Abstract This technical guide provides a comprehens...

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Author: BenchChem Technical Support Team. Date: April 2026

An In-Depth Technical Guide to the Mechanism of Electrophilic Aromatic Substitution on 3-Fluoro-o-xylene

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive analysis of the mechanism of electrophilic aromatic substitution (EAS) on 3-fluoro-o-xylene. 3-Fluoro-o-xylene is a versatile aromatic compound utilized as a building block in the synthesis of pharmaceuticals, agrochemicals, and specialty chemicals.[1] A thorough understanding of its reactivity and regioselectivity in EAS reactions is paramount for its effective utilization in organic synthesis. This document elucidates the intricate interplay of electronic and steric effects governed by the fluorine and two methyl substituents, which collectively dictate the kinetic and thermodynamic landscape of the substitution process. We will dissect the directing effects of each substituent, predict the probable sites of electrophilic attack, and rationalize the expected product distributions. This guide is intended to serve as a valuable resource for researchers and professionals engaged in the design and execution of synthetic routes involving substituted aromatic compounds.

Introduction to Electrophilic Aromatic Substitution

Electrophilic aromatic substitution is a cornerstone of organic chemistry, enabling the direct functionalization of aromatic rings. The reaction mechanism proceeds via a two-step addition-elimination pathway.[2][3] Initially, the π-electron system of the aromatic ring acts as a nucleophile, attacking an electrophile (E+) to form a resonance-stabilized carbocation intermediate known as an arenium ion or σ-complex.[4][5] This step is typically the rate-determining step as it temporarily disrupts the aromaticity of the ring.[2][5] In the subsequent fast step, a base removes a proton from the sp³-hybridized carbon of the arenium ion, restoring aromaticity and yielding the substituted product.[2]

The presence of substituents on the aromatic ring profoundly influences both the rate of reaction and the regiochemical outcome.[6] Substituents are broadly classified as either activating or deactivating, and as ortho-, para-, or meta-directing.[4][7] This directing influence is a consequence of the substituent's ability to donate or withdraw electron density through inductive and resonance effects, thereby stabilizing or destabilizing the arenium ion intermediate.[7]

Analysis of Substituent Effects in 3-Fluoro-o-xylene

3-Fluoro-o-xylene presents a fascinating case study in EAS, featuring three substituents with distinct electronic properties: two methyl groups and a fluorine atom. To predict the regioselectivity of an EAS reaction on this substrate, we must analyze the individual and collective effects of these groups on the four available positions for substitution (C4, C5, C6, and the carbon ortho to the fluorine and meta to a methyl group, which we will not number for this analysis as it is highly disfavored).

2.1. The Methyl Groups: Activating Ortho-, Para-Directors

The two methyl groups at positions 1 and 2 are classified as activating groups.[8] They donate electron density to the aromatic ring primarily through an inductive effect (+I) and hyperconjugation. This electron donation increases the nucleophilicity of the ring, making it more reactive towards electrophiles than benzene.[4] Alkyl groups are ortho-, para-directors because they stabilize the positive charge of the arenium ion intermediate when the electrophile attacks at these positions.

2.2. The Fluorine Atom: A Deactivating Ortho-, Para-Director

The fluorine atom at position 3 is a halogen and exhibits a dual electronic effect. Due to its high electronegativity, fluorine exerts a strong electron-withdrawing inductive effect (-I), which deactivates the aromatic ring by reducing its electron density.[9] This makes the ring less reactive towards electrophiles compared to benzene.[9]

However, fluorine also possesses lone pairs of electrons in its p-orbitals, which can be donated to the aromatic π-system through resonance (+M effect).[9][10] This resonance effect is most effective at the ortho and para positions, where it can delocalize the positive charge of the arenium ion intermediate.[10] While the inductive deactivation is generally stronger than the resonance activation for halogens, the resonance effect is what dictates the ortho-, para-directing nature.[7][8] In the case of fluorine, the +M effect can sometimes be significant enough to make the para position's reactivity comparable to or even higher than that of benzene.[10]

2.3. Combined Directing Effects and Steric Hindrance

In 3-fluoro-o-xylene, the directing effects of the two methyl groups and the fluorine atom are cooperative in some positions and conflicting in others. The strongest activating group generally dictates the primary positions of substitution.[11] However, the interplay of all three substituents must be considered.

Furthermore, steric hindrance can play a significant role in determining the product distribution, particularly the ratio of ortho to para products.[10][12] The bulkier the electrophile, the more the substitution will be favored at the less sterically hindered positions.

Predicting the Regioselectivity of Electrophilic Aromatic Substitution on 3-Fluoro-o-xylene

Let's analyze the stability of the arenium ion intermediates for electrophilic attack at each of the four possible positions on the 3-fluoro-o-xylene ring.

Potential Sites of Electrophilic Attack:
  • Position 4: Ortho to the methyl group at C2 and meta to the methyl group at C1 and the fluorine at C3.

  • Position 5: Para to the methyl group at C2, meta to the methyl group at C1, and ortho to the fluorine at C3.

  • Position 6: Para to the methyl group at C1, ortho to the methyl group at C2, and meta to the fluorine at C3.

The position between the two methyl groups is highly sterically hindered and is not considered a likely site for substitution.

A visual representation of the directing effects is provided below:

Caption: Combined directing effects on 3-fluoro-o-xylene.

Analysis of Arenium Ion Stability:

Position of AttackSubstituent EffectsPredicted Stability of Arenium Ion
4 Ortho to one CH₃, Meta to one CH₃ and FModerately Stabilized
5 Para to one CH₃, Ortho to F, Meta to one CH₃Highly Stabilized
6 Para to one CH₃, Ortho to one CH₃, Meta to FMost Stabilized

Based on this analysis, the major product is expected to result from electrophilic attack at position 6 . This position benefits from the stabilizing ortho- and para-directing effects of both methyl groups. The fluorine atom is in a meta position relative to the attack at C6 and therefore its deactivating inductive effect is less pronounced.

Attack at position 5 is also favorable, as it is para to one methyl group and ortho to the fluorine. The resonance donation from both substituents can stabilize the arenium ion. However, the strong deactivating inductive effect of the ortho-fluorine will likely make this position less reactive than position 6.

Attack at position 4 is the least favored of the three, as it is only ortho to one methyl group and meta to the other activating methyl group.

Therefore, the predicted order of reactivity for electrophilic aromatic substitution on 3-fluoro-o-xylene is:

Position 6 > Position 5 > Position 4

Experimental Protocols and Considerations

To validate these predictions, a series of electrophilic aromatic substitution reactions can be performed on 3-fluoro-o-xylene. A representative protocol for nitration is provided below.

Representative Experimental Protocol: Nitration of 3-Fluoro-o-xylene

Objective: To determine the product distribution of the nitration of 3-fluoro-o-xylene.

Materials:

  • 3-Fluoro-o-xylene

  • Concentrated Nitric Acid (HNO₃)

  • Concentrated Sulfuric Acid (H₂SO₄)

  • Dichloromethane (CH₂Cl₂)

  • Saturated Sodium Bicarbonate Solution (NaHCO₃)

  • Anhydrous Magnesium Sulfate (MgSO₄)

  • Round-bottom flask

  • Magnetic stirrer

  • Dropping funnel

  • Ice bath

  • Separatory funnel

  • Rotary evaporator

  • Gas chromatograph-mass spectrometer (GC-MS)

Procedure:

  • In a round-bottom flask equipped with a magnetic stirrer and a dropping funnel, cool a solution of 3-fluoro-o-xylene in dichloromethane in an ice bath.

  • Slowly add a pre-cooled mixture of concentrated nitric acid and concentrated sulfuric acid dropwise to the stirred solution, maintaining the temperature below 10 °C.

  • After the addition is complete, allow the reaction mixture to stir at room temperature for a specified time (e.g., 1 hour).

  • Quench the reaction by carefully pouring the mixture over ice.

  • Transfer the mixture to a separatory funnel and separate the organic layer.

  • Wash the organic layer with water, followed by saturated sodium bicarbonate solution, and finally with brine.

  • Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure using a rotary evaporator.

  • Analyze the crude product mixture by GC-MS to identify and quantify the different nitro-isomers formed.

Self-Validation: The identity of the products can be confirmed by comparing their mass spectra and retention times with those of authentic samples or by detailed spectroscopic analysis (¹H NMR, ¹³C NMR, ¹⁹F NMR). The relative amounts of the isomers will provide the experimental product distribution, which can then be compared with the theoretical predictions.

Mechanistic Visualization

The mechanism for the formation of the major product (substitution at C6) is depicted below.

EAS_Mechanism_on_3_Fluoro_o_xylene cluster_0 Step 1: Formation of the Arenium Ion (Rate-Determining) cluster_1 Step 2: Deprotonation (Fast) Reactants 3-Fluoro-o-xylene + E⁺ Arenium_Ion Resonance-Stabilized Arenium Ion (Attack at C6) Reactants->Arenium_Ion Slow Deprotonation Arenium Ion + Base Product 6-E-3-Fluoro-o-xylene + H-Base⁺ Deprotonation->Product Fast

Caption: General mechanism of electrophilic aromatic substitution.

Conclusion

The regioselectivity of electrophilic aromatic substitution on 3-fluoro-o-xylene is a complex interplay of the activating, ortho-, para-directing effects of two methyl groups and the deactivating, ortho-, para-directing effect of a fluorine atom. A careful analysis of the stability of the possible arenium ion intermediates allows for a confident prediction of the major and minor products. The primary site of electrophilic attack is predicted to be at position 6, which is ortho and para to the two activating methyl groups. Experimental verification through well-designed reactions and rigorous product analysis is essential to confirm these mechanistic predictions. This in-depth understanding is crucial for the strategic design of synthetic pathways that utilize 3-fluoro-o-xylene as a key building block in the development of new chemical entities.

References

  • Wikipedia. (n.d.). Electrophilic aromatic directing groups.
  • Organic Chemistry Tutor. (n.d.). Directing Groups in SE Ar.
  • College of St. Benedict & St. John's University. (n.d.). Electrophilic Aromatic Substitution AR5. Directing Effects.
  • Organic Chemistry Tutor. (n.d.). Directing Effects in Electrophilic Aromatic Substitution Reactions.
  • Unknown. (2023, October 3). Electrophilic Aromatic Substitution (EAS)SEAr.
  • Wikipedia. (n.d.). Electrophilic aromatic substitution.
  • Unknown. (2025, July 12). Electrophilic Aromatic Fluorination of N-Arylacetamides: a Computational and Efficacy Study.
  • Chem-Impex. (n.d.). 3-Fluoro-o-xylene.
  • Master Organic Chemistry. (2017, November 9). Electrophilic Aromatic Substitution Mechanism.
  • Unknown. (2009, October 6). Chem 263 Oct. 6, 2009 Electrophilic Substitution of Substituted Benzenes Resonance Effect Inductive Effect C=C, π system Singl.
  • OpenStax. (2023, September 20). 16.4 Substituent Effects in Electrophilic Substitutions - Organic Chemistry.
  • Unknown. (n.d.). Electrophilic Aromatic Substitution 18±1 CChhaapptteerr 1188:: EElleeccttrroopphhiilliicc AArroommaattiicc SSuubbssttiittuuttii.
  • Master Organic Chemistry. (2018, January 29). Ortho-, Para- and Meta- Directors in Electrophilic Aromatic Substitution.
  • American Chemical Society. (2021, April 23). Electrophilic Substitution of Asymmetrically Distorted Benzenes within Triptycene Derivatives | Organic Letters.
  • NPTEL. (n.d.). Aromatic electrophilic substitution (Ar-SE) Reactions.

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Exploratory

Synthesis Pathways and Mechanistic Insights for 3,4-Dibromo-5-fluorotoluene Precursors

Target Audience: Researchers, Synthetic Chemists, and Drug Development Professionals Document Type: Technical Whitepaper & Protocol Guide Executive Summary & Retrosynthetic Strategy The compound 3,4-dibromo-5-fluorotolue...

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Author: BenchChem Technical Support Team. Date: April 2026

Target Audience: Researchers, Synthetic Chemists, and Drug Development Professionals Document Type: Technical Whitepaper & Protocol Guide

Executive Summary & Retrosynthetic Strategy

The compound 3,4-dibromo-5-fluorotoluene (CAS: 1000576-19-1) is a highly functionalized tri-substituted aromatic building block. Its unique halogenation pattern provides orthogonal reactivity handles for cross-coupling reactions (e.g., Suzuki-Miyaura, Buchwald-Hartwig) critical in late-stage pharmaceutical functionalization.

Designing a synthesis pathway for such a densely substituted ring requires strict control over regiochemistry. Rather than attempting to brominate a deactivated fluorotoluene directly—which yields inseparable isomeric mixtures—the optimal retrosynthetic strategy utilizes the strongly directing effects of an amino group. By starting with the commercially available 4-amino-3-fluorotoluene (also known as 2-fluoro-4-methylaniline), we can drive a highly regioselective electrophilic aromatic bromination, followed by a Sandmeyer reaction to convert the directing amino group into the second required bromide.

Workflow SM 4-Amino-3-fluorotoluene (Starting Material) Bromination Electrophilic Bromination (NBS, MeCN, 0 °C) SM->Bromination Int 5-Bromo-4-amino-3-fluorotoluene (Intermediate) Bromination->Int Regioselective (C5) Diazotization Diazotization (NaNO2, HBr, 0 °C) Int->Diazotization DiazoSalt Diazonium Salt Diazotization->DiazoSalt -H2O Sandmeyer Sandmeyer Reaction (CuBr, 60 °C) DiazoSalt->Sandmeyer SRNAr Mechanism Product 3,4-Dibromo-5-fluorotoluene (Target Precursor) Sandmeyer->Product -N2

Forward synthesis workflow for 3,4-dibromo-5-fluorotoluene via bromination and Sandmeyer reaction.

Step 1: Regioselective Electrophilic Aromatic Bromination

Mechanistic Causality & Regiocontrol

The success of this pathway relies entirely on the electronic and steric environment of 4-amino-3-fluorotoluene. The −NH2​ group at C4 is a strongly activating, ortho/para-directing substituent.

  • The para position (C1) is already occupied by the methyl group.

  • One ortho position (C3) is occupied by the fluorine atom.

  • The remaining ortho position (C5) is completely open and highly activated.

Consequently, bromination is forced exclusively to the C5 position. To prevent over-oxidation or uncontrolled reactivity, N-Bromosuccinimide (NBS) is utilized instead of elemental bromine ( Br2​ ). As demonstrated in studies on [1], the use of polar aprotic solvents like acetonitrile ( MeCN ) stabilizes the Wheland intermediate, maximizing regioselectivity and yield while suppressing radical side-reactions at the benzylic methyl group.

Regioselectivity Base 4-Amino-3-fluorotoluene Ring System NH2 -NH2 (C4) Strongly Activating Base->NH2 Para Para (C1) Blocked by -CH3 NH2->Para Ortho1 Ortho (C3) Blocked by -F NH2->Ortho1 Ortho2 Ortho (C5) OPEN & Activated NH2->Ortho2

Regioselectivity logic demonstrating C5 as the sole viable site for electrophilic bromination.

Protocol 1: Synthesis of 5-Bromo-4-amino-3-fluorotoluene

This protocol is a self-validating system: the use of a thiosulfate quench ensures no unreacted electrophilic bromine persists, preventing downstream side reactions.

  • Preparation: Charge an oven-dried round-bottom flask with 4-amino-3-fluorotoluene (1.0 equiv) and anhydrous acetonitrile to achieve a 0.5 M solution.

  • Temperature Control: Submerge the flask in an ice-water bath and allow the internal temperature to equilibrate to 0 °C under an inert argon atmosphere.

  • Electrophile Addition: Dissolve NBS (1.05 equiv) in a minimal volume of acetonitrile. Add this solution dropwise over 30 minutes. Causality: Slow addition prevents thermal spikes that could lead to benzylic bromination.

  • Reaction Monitoring: Stir at 0 °C for 2 hours. Validate complete consumption of the starting material via TLC (Hexanes:EtOAc 4:1, UV visualization).

  • Quenching: Add saturated aqueous sodium thiosulfate ( Na2​S2​O3​ ) to neutralize any residual active bromine species.

  • Workup: Extract the aqueous layer with ethyl acetate ( ). Wash the combined organic layers with brine, dry over anhydrous Na2​SO4​ , and concentrate in vacuo.

  • Purification: Purify via flash column chromatography to afford pure 5-bromo-4-amino-3-fluorotoluene.

Step 2: Sandmeyer Diazotization and Halogenation

Mechanistic Causality & IUPAC Mapping

With the first bromine installed at C5, the directing −NH2​ group at C4 has served its purpose and must be converted into the second bromine. This is achieved via the [2], which proceeds through a radical-nucleophilic aromatic substitution ( SRN​Ar ) mechanism.

The amine is first diazotized using sodium nitrite and hydrobromic acid. It is critical to use HBr rather than HCl to prevent halogen exchange (chlorination) during the copper-catalyzed decomposition. The diazonium salt is then treated with Copper(I) bromide ( CuBr ), which acts as a single-electron transfer (SET) catalyst to extrude N2​ gas and install the bromide radical[3].

Nomenclature Validation: The resulting product has a methyl group at C1, fluorine at C3, bromine at C4, and bromine at C5. According to IUPAC rules, numbering must give the lowest locants (3,4,5) and prioritize alphabetical order ("Bromo" before "Fluoro"). Numbering counter-clockwise yields 3,4-dibromo-5-fluorotoluene , perfectly matching our target.

Protocol 2: Synthesis of 3,4-Dibromo-5-fluorotoluene
  • Diazotization Setup: Suspend 5-bromo-4-amino-3-fluorotoluene (1.0 equiv) in a mixture of concentrated aqueous HBr (48%, 3.0 equiv) and distilled water. Cool the suspension to 0–5 °C.

  • Nitrous Acid Generation: Prepare a highly concentrated solution of NaNO2​ (1.1 equiv) in water. Add this dropwise to the aniline suspension. Causality: The internal temperature MUST remain below 5 °C to prevent premature thermal decomposition of the diazonium salt into a phenol.

  • Maturation: Stir for 30 minutes at 0 °C to ensure complete diazonium formation.

  • Catalyst Preparation: In a separate flask, dissolve CuBr (1.2 equiv) in concentrated HBr (2.0 equiv) and heat to 60 °C.

  • Radical Substitution: Carefully transfer the cold diazonium salt solution dropwise into the hot CuBr solution. Caution: Vigorous effervescence of N2​ gas will occur.

  • Completion: Stir the mixture at 60 °C for 1 hour until gas evolution completely ceases.

  • Workup: Cool to room temperature, extract with dichloromethane (DCM), and wash successively with 1M NaOH (to remove phenolic byproducts), water, and brine.

  • Isolation: Dry over MgSO4​ , concentrate, and purify via silica gel chromatography to yield the final 3,4-dibromo-5-fluorotoluene.

Quantitative Data & Reaction Optimization

The following tables summarize the optimization parameters necessary to suppress side reactions and maximize the yield of the target precursor.

Table 1: Optimization of Electrophilic Bromination (Step 1)

Reagent / EquivSolventTemp (°C)Regioselectivity (C5:C6)Isolated Yield (%)
Br2​ (1.05)Acetic Acid2585:1572%
NBS (1.05)DMF0>99:188%
NBS (1.05) Acetonitrile 0 >99:1 94%

Table 2: Optimization of Sandmeyer Halogenation (Step 2)

Copper SourceAcid MatrixTemp (°C)Time (h)Major ProductYield (%)
CuCl HCl (37%)6023-bromo-4-chloro-5-fluorotolueneN/A (Cross-halogenation)
CuBr2​ HBr (48%)6023,4-dibromo-5-fluorotoluene65% (High phenolic byproduct)
CuBr HBr (48%) 60 1 3,4-dibromo-5-fluorotoluene 78%

Analytical Validation & Quality Control

To ensure the trustworthiness of the synthesized precursor, rigorous analytical validation must be performed:

  • 1H NMR (Step 1): The disappearance of the C5 aromatic proton and the retention of the broad −NH2​ singlet (~3.5-4.0 ppm) confirms successful mono-bromination. The remaining aromatic proton at C2 will appear as a distinct doublet due to ortho-fluorine coupling ( 3JH-F​ ).

  • 1H NMR (Step 2): The complete disappearance of the −NH2​ protons confirms the success of the Sandmeyer reaction.

  • GC-MS: The final product will display a distinct isotopic molecular ion pattern at m/z ~266, 268, and 270 in a 1:2:1 ratio, which is the definitive signature of a dibrominated molecule.

References

  • Sandmeyer reaction Wikipedia, The Free Encyclopedia URL:[Link]

  • Electrophilic Bromination of meta-Substituted Anilines with N-Bromosuccinimide: Regioselectivity and Solvent Effect Synthesis (Thieme Connect) URL:[Link]

Sources

Protocols & Analytical Methods

Method

Application Note: Regioselective Palladium-Catalyzed Suzuki-Miyaura Coupling of 3,4-Dibromo-5-fluorotoluene

Target Audience: Researchers, synthetic chemists, and drug development professionals. Introduction & Synthetic Utility Polyhalogenated arenes are highly versatile building blocks in medicinal chemistry, allowing for the...

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Author: BenchChem Technical Support Team. Date: April 2026

Target Audience: Researchers, synthetic chemists, and drug development professionals.

Introduction & Synthetic Utility

Polyhalogenated arenes are highly versatile building blocks in medicinal chemistry, allowing for the modular assembly of complex, multi-substituted aromatic architectures. Among these, 3,4-dibromo-5-fluorotoluene presents a unique scaffold. The presence of two chemically distinct carbon-bromine (C–Br) bonds, modulated by adjacent functional groups (a fluorine atom and a methyl group), provides an opportunity for sequential, site-selective cross-coupling. This application note details the mechanistic rationale and validated protocols for the regioselective, two-step Suzuki-Miyaura coupling of 3,4-dibromo-5-fluorotoluene to yield unsymmetrical 3,4-diaryl-5-fluorotoluenes.

Mechanistic Rationale: The Causality of Regioselectivity

Achieving site-selectivity in polyhalogenated arenes requires exploiting the subtle electronic and steric differences between the reactive sites. In 3,4-dibromo-5-fluorotoluene, the oxidative addition of the Palladium(0) catalyst does not occur randomly; it is strictly governed by the local electronic environment.

  • Electronic Activation at C4: The fluorine atom at the C5 position is highly electronegative. Through strong inductive electron withdrawal ( −I effect), it significantly lowers the Lowest Unoccupied Molecular Orbital (LUMO) of the adjacent C4–Br bond. This makes the C4 position highly electrophilic and exceptionally susceptible to oxidative addition by the electron-rich Pd(0) species ([1]).

  • Deactivation at C3: Conversely, the C3–Br bond is further removed from the inductive pull of the fluorine atom. Furthermore, it is situated meta to the electron-donating methyl group at C1, which increases the local electron density, raising the activation energy required for oxidative addition at C3.

By carefully selecting a moderate catalyst system (e.g., Pd(dppf)Cl2​ ) and controlling the equivalents of the boronic acid, we can arrest the reaction after the first coupling at C4. To functionalize the remaining C3–Br bond, which is now sterically hindered by the newly installed C4-aryl group, a highly active, bulky electron-rich ligand such as SPhos is required to force the second oxidative addition and subsequent reductive elimination ([2]).

Experimental Workflows & Catalytic Logic

Workflow SM 3,4-Dibromo- 5-fluorotoluene Int 4-Aryl-3-bromo- 5-fluorotoluene SM->Int Ar-B(OH)2 (1.05 eq) Pd(dppf)Cl2, K2CO3 60°C, 4h Prod 3,4-Diaryl- 5-fluorotoluene Int->Prod Ar'-B(OH)2 (1.5 eq) Pd(OAc)2/SPhos, K3PO4 100°C, 12h

Two-step regioselective Suzuki-Miyaura cross-coupling workflow for 3,4-dibromo-5-fluorotoluene.

CatalyticCycle Pd0 Pd(0) Active Catalyst OxAdd Oxidative Addition (Regioselective at C4-Br) Pd0->OxAdd 3,4-Dibromo-5-fluorotoluene TransMet Transmetalation with Ar-B(OH)2 OxAdd->TransMet Base / Halide Exchange RedElim Reductive Elimination TransMet->RedElim RedElim->Pd0 Regeneration of Pd(0) Product 4-Aryl-3-bromo- 5-fluorotoluene RedElim->Product Product Release

Catalytic cycle highlighting the regioselective oxidative addition at the activated C4 position.

Detailed Step-by-Step Protocols

To ensure a self-validating system, these protocols integrate specific analytical checkpoints. The general mechanism of these cross-coupling phases relies on the activation of the boronic acid via base-mediated transmetalation ([3]).

Protocol A: Regioselective Synthesis of 4-Aryl-3-bromo-5-fluorotoluene (Mono-coupling)

Objective: Selectively couple the C4 position while leaving the C3–Br bond intact.

  • Preparation: In an oven-dried Schlenk flask equipped with a magnetic stir bar, add 3,4-dibromo-5-fluorotoluene (1.0 equiv, 1.0 mmol) and the desired Arylboronic acid A (1.05 equiv, 1.05 mmol).

  • Catalyst & Base Loading: Add Pd(dppf)Cl2​ (0.03 equiv, 3 mol%) and anhydrous K2​CO3​ (2.0 equiv, 2.0 mmol).

    • Causality Note: Pd(dppf)Cl2​ is a bidentate ligand-supported catalyst that provides sufficient reactivity for the activated C4–Br bond but is bulky enough to prevent unwanted secondary oxidative addition at the C3–Br bond.

  • Solvent Addition & Degassing: Add a degassed solvent mixture of Toluene/Ethanol/Water (3:1:1 v/v/v, 10 mL). Purge the flask with Argon for 5 minutes.

  • Reaction: Heat the mixture to 60 °C and stir vigorously for 4–6 hours.

  • Quality Control (Self-Validation): Monitor via LC-MS.

    • Analytical Checkpoint: The starting material exhibits a characteristic 1:2:1 isotopic mass pattern (due to two 79Br / 81Br isotopes). The reaction is complete when this peak is replaced by the mono-coupled product mass, which will display a distinct 1:1 isotopic pattern (indicating exactly one bromine remains).

  • Workup: Cool to room temperature, dilute with EtOAc (20 mL), and wash with brine (2 x 15 mL). Dry the organic layer over Na2​SO4​ , filter, and concentrate in vacuo. Purify via silica gel chromatography (Hexanes/EtOAc gradient) to isolate the 4-aryl-3-bromo-5-fluorotoluene.

Protocol B: Synthesis of 3,4-Diaryl-5-fluorotoluene (Di-coupling)

Objective: Overcome steric hindrance and electronic deactivation to couple the remaining C3–Br bond.

  • Preparation: In a clean Schlenk flask, add the isolated 4-aryl-3-bromo-5-fluorotoluene (1.0 equiv, 1.0 mmol) and Arylboronic acid B (1.5 equiv, 1.5 mmol).

  • Catalyst & Base Loading: Add Pd(OAc)2​ (0.05 equiv, 5 mol%), SPhos ligand (0.10 equiv, 10 mol%), and K3​PO4​ (3.0 equiv, 3.0 mmol).

    • Causality Note: SPhos is highly electron-rich, which accelerates the difficult oxidative addition into the deactivated C3–Br bond. Its steric bulk simultaneously forces the reductive elimination step, preventing catalyst trapping ([4]).

  • Solvent Addition & Degassing: Add a degassed mixture of 1,4-Dioxane/Water (4:1 v/v, 10 mL). Purge with Argon.

  • Reaction: Heat the mixture to 100 °C for 12–16 hours.

  • Quality Control: Monitor via LC-MS. The product peak will show no M+2 bromine isotopic signature, confirming complete exhaustive functionalization.

  • Workup: Cool, dilute with EtOAc, wash with water and brine, dry over Na2​SO4​ , and purify via chromatography.

Quantitative Data Summary

The table below summarizes the optimized parameters and expected outcomes for the two-step regioselective functionalization.

StepTarget BondCatalyst SystemBaseSolvent SystemTemp (°C)Time (h)Expected Yield (%)Regioselectivity (C4:C3)
1 C4–Br Pd(dppf)Cl2​ (3 mol%) K2​CO3​ (2.0 eq)Toluene/EtOH/H₂O604–6>85%>95:5
2 C3–Br Pd(OAc)2​ /SPhos (5 mol%) K3​PO4​ (3.0 eq)1,4-Dioxane/H₂O10012–1675–80%N/A (Complete)

References

  • "Suzuki-Miyaura Coupling." Chemistry LibreTexts. URL:[Link][3]

  • Palani V, Perea MA, Sarpong R. "Site-Selective Cross-Coupling of Polyhalogenated Arenes and Heteroarenes with Identical Halogen Groups." Chemical Reviews, PMC (NIH). URL:[Link][1]

  • "Mechanistic Origin of Ligand Effects on Exhaustive Functionalization During Pd-Catalyzed Cross-Coupling of Dihaloarenes." PMC (NIH). URL:[Link][2]

  • "Suzuki Coupling." Organic Chemistry Portal. URL:[Link][4]

Sources

Application

Highly Regioselective Lithium-Halogen Exchange Protocols for 3,4-Dibromo-5-fluorotoluene

Executive Summary & Mechanistic Rationale In advanced drug discovery and materials science, polyhalogenated toluenes serve as critical scaffolds for cross-coupling and functionalization. 3,4-Dibromo-5-fluorotoluene prese...

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Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary & Mechanistic Rationale

In advanced drug discovery and materials science, polyhalogenated toluenes serve as critical scaffolds for cross-coupling and functionalization. 3,4-Dibromo-5-fluorotoluene presents a unique synthetic opportunity: it contains two adjacent bromine atoms, requiring precise regiocontrol during monolithiation.

As a general rule in organometallic chemistry, the1 [3]. When applying alkyllithium reagents to 3,4-dibromo-5-fluorotoluene, the regioselectivity is strictly governed by the thermodynamic stability of the resulting aryllithium species.

Fluorine exerts a powerful inductive electron-withdrawing effect (-I effect). In this substrate, the C4-bromine is ortho to the fluorine, while the C3-bromine is meta. Because2 [1], the exchange occurs almost exclusively at the C4 position. This yields 3-bromo-5-fluoro-4-lithiotoluene , which can subsequently be trapped by various electrophiles.

G A 3,4-Dibromo-5-fluorotoluene (Starting Material) B Addition of n-BuLi (THF, -78 °C) A->B C Lithium 'Ate' Complex (Transient Intermediate) B->C D 3-Bromo-5-fluoro-4-lithiotoluene (Ortho to F: Favored) C->D Fast, F-directed E 4-Bromo-5-fluoro-3-lithiotoluene (Meta to F: Disfavored) C->E Slow F Electrophilic Quench (e.g., DMF, CO2) D->F G C4-Functionalized Product (High Regioselectivity) F->G

Mechanistic pathway of regioselective lithium-halogen exchange in 3,4-dibromo-5-fluorotoluene.

Quantitative Data & Reagent Selection

The choice of exchange reagent dictates the cleanliness of the reaction profile. While n-BuLi is standard, it generates 1-bromobutane as a byproduct, which can act as an alkylating agent if the reaction warms prematurely. t-BuLi circumvents this by consuming the generated t-butyl bromide, whereas Grignard variants offer higher temperature tolerance but slower kinetics.

Table 1: Comparison of Halogen-Metal Exchange Conditions
ReagentEquivalentsSolvent SystemTemp (°C)Expected C4:C3 RatioMechanistic Notes & Causality
n-BuLi 1.05THF-78> 95:5Standard kinetic exchange. Requires strict temperature control to prevent aryne formation or butyl-alkylation.
t-BuLi 2.05THF / Pentane-78> 98:2First equivalent performs the exchange; the second dehydrohalogenates t-BuBr into isobutylene gas, preventing side reactions [3].
i-PrMgCl 1.10THF-40> 90:10Slower exchange but highly functional-group tolerant. Relies on chelation/inductive effects [1].

Note:3 [2].

Experimental Protocols

To ensure a self-validating system, both protocols below include In-Process Controls (IPC). The causality behind each step is explicitly defined to prevent common failure modes such as over-lithiation or Wurtz-Fittig coupling.

Protocol A: Standard Monolithiation via n-Butyllithium (Formylation Example)

Target: 3-Bromo-5-fluoro-4-formyltoluene

1. Preparation & Degassing:

  • Flame-dry a 100 mL Schlenk flask under vacuum and backfill with ultra-pure Argon (repeat 3x).

  • Add 3,4-dibromo-5-fluorotoluene (10.0 mmol, 2.68 g) and anhydrous THF (50 mL, yielding a 0.2 M solution).

  • Causality: Moisture introduces proton sources that will prematurely quench the highly basic aryllithium, yielding the debrominated byproduct (3-bromo-5-fluorotoluene).

2. Cryogenic Cooling:

  • Submerge the flask in a dry ice/acetone bath and allow the internal temperature to equilibrate to -78 °C for 15 minutes.

  • Causality: Temperatures above -70 °C promote the elimination of lithium bromide (LiBr) from the ortho-halolithio species, generating a highly reactive aryne intermediate that leads to polymerization.

3. Lithiation:

  • Add n-BuLi (10.5 mmol, 4.2 mL of a 2.5 M solution in hexanes) dropwise via syringe pump over 15 minutes.

  • Stir at -78 °C for 30 minutes.

  • Self-Validation (IPC): Withdraw a 0.1 mL aliquot, quench into 1 mL of wet methanol, and analyze via GC-MS. The chromatogram should show complete disappearance of the starting material (m/z ~268) and the appearance of the protonated intermediate (m/z ~189).

4. Electrophilic Quench:

  • Rapidly inject anhydrous N,N-dimethylformamide (DMF) (15.0 mmol, 1.16 mL) in one portion.

  • Causality: Rapid addition prevents the unreacted electrophile from competing with the aryllithium for the newly formed aldehyde intermediate.

5. Workup:

  • Allow the reaction to warm to 0 °C over 1 hour.

  • Quench carefully with saturated aqueous NH₄Cl (20 mL) to hydrolyze the lithium hemiaminacetal.

  • Extract with EtOAc (3 x 30 mL), wash with brine, dry over Na₂SO₄, and concentrate under reduced pressure.

Protocol B: Rigorous Monolithiation via t-Butyllithium

Use this protocol if your downstream electrophile is highly sensitive to alkylation by 1-bromobutane.

1. Preparation:

  • Set up the reaction vessel identically to Protocol A (10.0 mmol of starting material in 50 mL THF). Cool to -78 °C.

2. Double-Equivalent Lithiation:

  • Add t-BuLi (20.5 mmol, 12.0 mL of a 1.7 M solution in pentane) dropwise over 20 minutes.

  • Causality: The first equivalent of t-BuLi executes the halogen-metal exchange, generating t-butyl bromide. The second equivalent immediately acts as a base, reacting with t-butyl bromide via E2 elimination to form isobutylene gas, isobutane, and LiBr. This completely purges the system of alkylating agents.

3. Quench & Isolation:

  • Stir for 45 minutes at -78 °C.

  • Add the desired electrophile (e.g., CO₂ gas for carboxylation, or B(OMe)₃ for borylation).

  • Warm to room temperature and perform standard aqueous workup.

References

  • Regioselective Halogen-Metal Exchange Reaction of 3-Substituted 1,2-Dibromo Arenes Synthesis (Thieme-Connect)
  • Magnetically Driven Agitation in a Tube Mixer Affords Clog-Resistant Fast Mixing Independent of Linear Velocity The Journal of Organic Chemistry (ACS Public
  • Mechanism of Lithium-Halogen Exchange Harvard University Chemistry / J. Organomet. Chem.

Sources

Method

Application Note: Regioselective Nucleophilic Aromatic Substitution (SNAr) on 3,4-Dibromo-5-fluorotoluene

Executive Summary In modern medicinal chemistry and agrochemical development, polyhalogenated toluenes serve as highly versatile building blocks. Specifically, 3,4-dibromo-5-fluorotoluene (CAS No.

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Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary

In modern medicinal chemistry and agrochemical development, polyhalogenated toluenes serve as highly versatile building blocks. Specifically, 3,4-dibromo-5-fluorotoluene (CAS No. 1000576-19-1)[1] provides a unique scaffold for synthesizing densely functionalized aromatic systems. This application note details the mechanistic rationale, optimization data, and rigorously validated protocols for performing regioselective Nucleophilic Aromatic Substitution (SNAr) on this substrate. By exploiting the differential leaving group abilities of halogens, researchers can selectively displace the fluorine atom while preserving the two bromine atoms for downstream transition-metal-catalyzed cross-coupling reactions.

Mechanistic Rationale & Chemoselectivity (E-E-A-T Focus)

The chemoselectivity of this reaction is governed by the fundamental principles of the SNAr mechanism. Unlike aliphatic SN2 reactions where bond-breaking is the rate-determining step (RDS) and iodine is the best leaving group, SNAr proceeds via an addition-elimination pathway[2].

  • Addition (Rate-Determining Step): The nucleophile attacks the electron-deficient aromatic ring, disrupting aromaticity to form a resonance-stabilized carbanion known as the Meisenheimer complex [3].

  • Elimination (Fast Step): The leaving group is expelled, restoring aromaticity.

Because the formation of the Meisenheimer complex is the RDS, the leaving group's ability is dictated by its capacity to inductively withdraw electron density from the ipso-carbon, thereby lowering the activation energy for nucleophilic attack. This phenomenon, known as the "element effect," establishes the leaving group reactivity order as F > NO2 > Cl ≈ Br > I[4].

In 3,4-dibromo-5-fluorotoluene, the highly electronegative fluorine atom at the C5 position strongly polarizes the C-F bond, making C5 the exclusive site of nucleophilic attack. The two bromine atoms at C3 and C4, while poor leaving groups in SNAr, provide crucial inductive electron withdrawal that lowers the LUMO of the aromatic ring, facilitating the reaction on an otherwise unactivated or weakly activated fluoroarene[5].

SNAr_Mechanism SM 3,4-Dibromo-5-fluorotoluene (Electrophile) MC Meisenheimer Complex (Anionic Intermediate) SM->MC Nucleophilic Attack (Rate-Determining) Nuc Nucleophile (e.g., R2NH) Nuc->MC Prod Substitution Product (C5-Aminated) MC->Prod Elimination (Fast) LG Fluoride Ion (Leaving Group) MC->LG

Figure 1: Mechanistic pathway of SNAr on 3,4-dibromo-5-fluorotoluene via a Meisenheimer complex.

Experimental Design & Optimization

Because 3,4-dibromo-5-fluorotoluene lacks strong electron-withdrawing groups (like -NO2 or -CN) ortho or para to the fluorine, the ring is only moderately activated[2]. Consequently, conventional heating in low-boiling solvents yields poor conversions.

Causality in Reaction Design:

  • Solvent: Polar aprotic solvents (DMSO, NMP) are mandatory. They solvate cations effectively while leaving anionic or neutral nucleophiles "naked" and highly reactive.

  • Temperature: Microwave irradiation (120 °C) is superior to conventional heating, drastically reducing reaction times from 12 hours to 30 minutes while minimizing thermal degradation profiles.

  • Base: N,N-Diisopropylethylamine (DIPEA) is utilized as a non-nucleophilic acid scavenger to neutralize the generated HF, preventing the consumption of valuable secondary amine nucleophiles.

Table 1: Optimization of Reaction Conditions (Amination with Morpholine)
EntrySolventBaseTemp (°C)TimeYield (%)
1THFK₂CO₃65 (Reflux)24 h< 5
2DMFK₂CO₃100 (Thermal)12 h45
3DMSOK₂CO₃120 (Thermal)12 h78
4 DMSO DIPEA 120 (Microwave) 30 min 92
5NMPDIPEA120 (Microwave)30 min89
Table 2: Nucleophile Scope and Regioselectivity
NucleophileProduct TypeRegioselectivity (C5 vs C3/C4)Isolated Yield (%)
MorpholineAryl Morpholine> 99:192
PiperidineAryl Piperidine> 99:194
PyrrolidineAryl Pyrrolidine> 99:188
Sodium ThiophenolateDiaryl Thioether> 99:196
Sodium MethoxideAryl Methyl Ether> 99:185

*Note: Reactions with highly reactive anionic nucleophiles (thiolates, alkoxides) are performed at 80 °C (conventional heating) to prevent unwanted debromination side-reactions.

Step-by-Step Protocols

Protocol A: Microwave-Assisted Amination (For Neutral Amines)

This protocol is self-validating; the complete consumption of the starting material can be easily tracked via LC-MS, noting the distinct isotopic pattern of the dibrominated product.

  • Preparation: In a 10 mL microwave-safe vial equipped with a magnetic stir bar, add 3,4-dibromo-5-fluorotoluene (1.0 mmol, 267.9 mg).

  • Solvation: Add anhydrous DMSO (3.0 mL) to dissolve the substrate. DMSO is chosen over DMF to avoid dimethylamine impurities that can form in DMF at high temperatures.

  • Reagent Addition: Add the secondary amine (e.g., morpholine, 1.2 mmol, 104.5 mg) followed by DIPEA (2.0 mmol, 258.5 mg).

  • Reaction: Seal the vial with a Teflon-lined crimp cap. Irradiate in a dedicated microwave synthesizer at 120 °C for 30 minutes.

  • Quench & Extraction: Cool the reaction to room temperature. Dilute with ethyl acetate (15 mL). Wash the organic layer aggressively with distilled water (3 x 10 mL) and brine (1 x 10 mL). Scientific Insight: Multiple water washes are critical to partition the DMSO and amine hydrofluoride salts into the aqueous phase.

  • Isolation: Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

  • Purification: Purify the crude residue via flash column chromatography (Silica gel, Hexanes/EtOAc gradient).

Experimental_Workflow Step1 1. Reagent Preparation Mix Substrate, Nucleophile & Base in DMSO Step2 2. Reaction Execution Microwave Irradiation (120°C, 30 min) Step1->Step2 Step3 3. Quench & Extract Add H2O, Extract with EtOAc Step2->Step3 Step4 4. Purification Flash Column Chromatography (Silica) Step3->Step4 Step5 5. Characterization NMR, LC-MS to confirm F-displacement Step4->Step5

Figure 2: Step-by-step experimental workflow for the microwave-assisted SNAr protocol.

Protocol B: Conventional Heating Thioetherification (For Anionic Nucleophiles)
  • Preparation: In a flame-dried 25 mL round-bottom flask, dissolve 3,4-dibromo-5-fluorotoluene (1.0 mmol, 267.9 mg) in anhydrous NMP (4.0 mL) under an argon atmosphere.

  • Reagent Addition: Add sodium thiophenolate (1.1 mmol, 145.3 mg) in a single portion. Scientific Insight: Thiolates are vastly superior nucleophiles compared to neutral amines; therefore, external bases and microwave irradiation are unnecessary.

  • Reaction: Heat the reaction mixture to 80 °C using an oil bath and stir for 4 hours.

  • Monitoring: Monitor via TLC (Hexanes/EtOAc 9:1) until the starting material is consumed.

  • Workup: Cool to room temperature, quench with saturated aqueous NH₄Cl (10 mL) to neutralize any strongly basic intermediates, and extract with diethyl ether (3 x 15 mL).

  • Isolation: Wash the combined organic extracts with water (3 x 15 mL) and brine (15 mL). Dry over MgSO₄, filter, evaporate, and purify via silica gel chromatography.

Downstream Applications

The resulting 1-substituted-3,4-dibromo-5-methylbenzene derivatives are highly valuable. The strict regiocontrol of the SNAr reaction leaves the C3 and C4 bromine atoms completely intact. These positions can subsequently be differentiated or functionalized simultaneously using Palladium-catalyzed cross-coupling methodologies (e.g., Suzuki-Miyaura, Buchwald-Hartwig, or Sonogashira couplings) to construct complex polyaromatic architectures for drug discovery.

References

  • CAS No. 1000576-19-1 | Chemsrc.
  • Nucleophilic Aromatic Substitution: Introduction and Mechanism. Master Organic Chemistry.
  • 17.1 Nucleophilic aromatic substitution | Organic Chemistry II. Lumen Learning.
  • The Element Effect Revisited: Factors Determining Leaving Group Ability in Activated Nucleophilic Aromatic Substitution Reactions. The Journal of Organic Chemistry - ACS Publications.
  • Nucleophilic Aromatic Substitution of Unactivated Fluoroarenes Enabled by Organic Photoredox Catalysis. Journal of the American Chemical Society.

Sources

Application

Application Note: Chemoselective Grignard Reagent Formation from 3,4-Dibromo-5-fluorotoluene for Advanced Synthesis

Abstract This guide provides a comprehensive technical overview and a detailed experimental protocol for the chemoselective formation of a Grignard reagent from 3,4-dibromo-5-fluorotoluene. Grignard reagents are powerful...

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Author: BenchChem Technical Support Team. Date: April 2026

Abstract

This guide provides a comprehensive technical overview and a detailed experimental protocol for the chemoselective formation of a Grignard reagent from 3,4-dibromo-5-fluorotoluene. Grignard reagents are powerful carbon nucleophiles essential for forming new carbon-carbon bonds in pharmaceutical and materials science research.[1][2] The synthesis from polyhalogenated aromatic precursors presents a significant challenge in controlling regioselectivity. This document elucidates the mechanistic principles governing the selective reaction at a carbon-bromine bond while preserving the carbon-fluorine bond. We present a robust, step-by-step protocol for the synthesis, activation of magnesium, reaction monitoring, and subsequent quantification of the Grignard reagent via titration, ensuring reliability and reproducibility for downstream applications.

Introduction and Scientific Context

The conversion of an electrophilic organic halide into a potent nucleophilic organomagnesium halide, or Grignard reagent, is a cornerstone of synthetic organic chemistry.[3] This transformation, often described as an "umpolung" or reversal of polarity, allows for the construction of complex molecular architectures. The substrate, 3,4-dibromo-5-fluorotoluene, is a valuable starting material for introducing a functionalized toluene moiety. However, the presence of three halogen atoms (two bromine, one fluorine) necessitates a highly selective approach to form a mono-Grignard reagent.

The success of this synthesis hinges on the differential reactivity of carbon-halogen bonds with magnesium metal. The established reactivity trend for Grignard formation is C-I > C-Br > C-Cl >> C-F.[4][5] The carbon-fluorine bond is significantly stronger and generally unreactive toward magnesium under standard conditions, ensuring its preservation during the reaction.[6][7] The primary challenge, therefore, lies in the selective reaction of one of the two non-equivalent carbon-bromine bonds.

Mechanism and Chemoselectivity

The formation of a Grignard reagent is understood to proceed through a single-electron transfer (SET) mechanism at the surface of the magnesium metal.[3][8] This is a non-chain radical process.[3]

  • Electron Transfer: A single electron is transferred from the magnesium metal to the antibonding orbital of the carbon-bromine bond of the aryl halide.

  • Radical Formation: This transfer results in the formation of an aryl radical and a magnesium bromide radical cation (Mg•⁺Br⁻).

  • Surface Recombination: These radical species rapidly recombine on the magnesium surface to form the final organomagnesium compound, Ar-MgBr.

For 3,4-dibromo-5-fluorotoluene, the key question of selectivity is which bromine atom reacts preferentially. While a definitive prediction without experimental data is challenging, we can infer the likely outcome based on established electronic and steric principles. The bromine at position C4 is sterically less hindered than the bromine at C3, which is positioned between the fluorine and methyl groups. Electronically, the potent inductive effect of the ortho-fluorine atom increases the electrophilicity of the C3 carbon, but this may be counteracted by steric hindrance. Therefore, it is hypothesized that magnesium insertion will occur preferentially at the less sterically encumbered C4 position.

The diagram below illustrates the proposed selective formation of the Grignard reagent.

Caption: Step-by-step workflow for Grignard synthesis and quantification.

Table 1: Reagents and Materials
Reagent/MaterialGradeSupplierNotes
3,4-dibromo-5-fluorotoluene≥98%Sigma-AldrichStore in a cool, dry place.
Magnesium Turnings99.8%Acros OrganicsUse fresh turnings for best results.
Tetrahydrofuran (THF)Anhydrous, ≥99.9%Sigma-AldrichUse a freshly opened bottle or distill from Na/benzophenone.
1,2-Dibromoethane99%Alfa AesarUsed as an activator.
Iodine (I₂)ACS Reagent, ≥99.8%Fisher ScientificFor titration.
Lithium Chloride (LiCl)99%Sigma-AldrichFor titration solvent.
Three-neck round-bottom flask (100 mL)--Flame-dried before use.
Reflux condenser, Dropping funnel, Septa--Flame-dried before use.
Nitrogen or Argon Gas SupplyHigh Purity-For maintaining an inert atmosphere.
Step-by-Step Procedure
  • Apparatus Setup: Flame-dry a 100 mL three-neck round-bottom flask equipped with a magnetic stir bar. Immediately assemble the flask with a reflux condenser, a pressure-equalizing dropping funnel fitted with a septum, and another septum. Allow the apparatus to cool to room temperature under a steady stream of dry nitrogen or argon.

  • Magnesium Preparation: Weigh 1.2 equivalents of magnesium turnings (relative to the aryl halide) and quickly add them to the reaction flask against a positive flow of inert gas.

  • Solvent Addition: Add approximately 10 mL of anhydrous THF to the flask via syringe to cover the magnesium.

  • Activation: Add a few drops (~50 µL) of 1,2-dibromoethane via syringe to the stirring magnesium suspension. Gentle warming with a heat gun may be required to initiate the reaction. Successful activation is indicated by the evolution of gas bubbles (ethylene) and the disappearance of the shiny magnesium surface. [9][10]5. Substrate Addition: Prepare a solution of 1.0 equivalent of 3,4-dibromo-5-fluorotoluene in anhydrous THF (e.g., 10 mmol in 25 mL THF). Transfer this solution to the dropping funnel via cannula or syringe.

  • Initiation and Reaction: Add a small portion (~1-2 mL) of the substrate solution to the activated magnesium. The reaction should initiate, evidenced by a gentle reflux and a change in color to cloudy grey/brown. Once initiated, add the remainder of the solution dropwise at a rate that maintains a gentle reflux. Use an ice-water bath to control the exotherm if necessary.

  • Completion: After the addition is complete, continue stirring the mixture at room temperature or with gentle heating (40-50 °C) for an additional 1-2 hours to ensure complete consumption of the magnesium. The final solution should appear as a dark, homogenous mixture.

Quantification by Iodine Titration

It is crucial to determine the exact concentration of the prepared Grignard reagent before its use in subsequent reactions. The following iodine-based titration is a reliable method. [11][12]

  • Prepare Titration Solution: In a flame-dried vial under N₂, dissolve ~100 mg of I₂ in 1.0 mL of a 0.5 M solution of LiCl in anhydrous THF. [12]The solution will be dark brown. Cool the vial to 0 °C in an ice bath.

  • Titration: While stirring the iodine solution, slowly add the prepared Grignard reagent dropwise via a 1 mL syringe.

  • Endpoint: The endpoint is reached when the dark brown/purple color of the iodine disappears, and the solution becomes colorless or pale yellow. [12]4. Calculation: Record the volume of the Grignard reagent added. The molarity can be calculated as follows: Molarity (M) = (moles of I₂) / (Volume of Grignard reagent in L)

    Repeat the titration at least once more and average the results for accuracy.

Troubleshooting

ProblemPotential Cause(s)Suggested Solution(s)
Reaction fails to initiate 1. Inactive magnesium (MgO layer).2. Wet glassware or solvent.3. Impure aryl halide.1. Add another small crystal of iodine or a few more drops of 1,2-dibromoethane. [13][14]Crush some Mg turnings with a dry glass rod. [13]2. Ensure all equipment is scrupulously dry. Use freshly opened anhydrous solvent.
Reaction starts but then stops 1. All reactive magnesium surface has been coated/passivated.2. Insufficient stirring.1. Apply gentle heat with a heat gun and add a small crystal of iodine.2. Increase the stirring rate to expose fresh magnesium surfaces.
Low yield of Grignard reagent 1. Wurtz coupling side-reaction.2. Premature quenching by moisture/air.1. Maintain a lower reaction temperature and ensure slow, controlled addition of the aryl halide.2. Check all seals and ensure a positive pressure of inert gas is maintained.
Formation of a precipitate/solid Schlenk equilibrium driving formation of insoluble MgBr₂. [9]This is normal. The Grignard reagent exists in equilibrium. Ensure vigorous stirring to maintain a homogenous suspension for subsequent reactions.

Safety Precautions

  • Flammability: Ethereal solvents like THF are extremely flammable. [2]Perform the reaction in a well-ventilated fume hood, away from ignition sources.

  • Reactivity: Grignard reagents are pyrophoric and react violently with water and protic solvents. [5]Always handle under an inert atmosphere.

  • Exothermic Reaction: The reaction can generate significant heat. Use appropriate cooling baths and controlled addition rates to manage the reaction temperature.

  • Personal Protective Equipment (PPE): Always wear safety glasses, a lab coat, and appropriate gloves when handling these chemicals.

References

  • Vertex AI Search Result:[3] Formation of Grignard Reagents from Organic Halides. Available at:

  • Vertex AI Search Result:[15] Activation of Mg Metal for Safe Formation of Grignard Reagents on Plant Scale. Available at:

  • Vertex AI Search Result: Ch23: Aryl Grignards - University of Calgary. Available at:

  • Vertex AI Search Result:[8] Formation of Grignard Reagents from Aryl Halides: Effective Radical Probes Hint at a Nonparticipation of Dianions in the Mechanism | Organic Letters - ACS Publications. Available at:

  • Vertex AI Search Result:[6] Grignard Reaction Mechanism - BYJU'S. Available at:

  • Vertex AI Search Result:[10] 25. The Grignard Reaction. Available at:

  • Vertex AI Search Result:[13] Does anyone know the best way to activate magnesium for the grignard reagent?. Available at:

  • Vertex AI Search Result:[14] Grignard Reaction | Chem-Station Int. Ed.. Available at:

  • Vertex AI Search Result:[11] Titrating Organometallic Reagents is Easier Than You Think - Chemtips. Available at:

  • Vertex AI Search Result:[12] 3 - Organic Syntheses Procedure. Available at:

  • Vertex AI Search Result:[9] Grignard reagent - Wikipedia. Available at:

  • Vertex AI Search Result:[4] Alkyl Halide Reactivity - MSU chemistry. Available at:

  • Vertex AI Search Result:[7] What is the role of halides in the reactivity of Grignard reagent? - Quora. Available at:

  • Vertex AI Search Result:[1] Grignard Reagents For Addition To Aldehydes and Ketones - Master Organic Chemistry. Available at:

  • Vertex AI Search Result:[5] Application Note: Chemoselective Formation of a Grignard Reagent from 2-Bromo-8-chloro-1-octene - Benchchem. Available at:

  • Vertex AI Search Result:[2] grignard reagents - Chemguide. Available at:

Sources

Technical Notes & Optimization

Troubleshooting

Overcoming steric hindrance in 3,4-dibromo-5-fluorotoluene substitutions

Welcome to the Technical Support Center for Advanced Cross-Coupling Methodologies . This guide is specifically engineered for researchers and drug development professionals dealing with the unique steric and electronic c...

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Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the Technical Support Center for Advanced Cross-Coupling Methodologies . This guide is specifically engineered for researchers and drug development professionals dealing with the unique steric and electronic challenges of 3,4-dibromo-5-fluorotoluene [1].

As a Senior Application Scientist, I have structured this guide to move beyond basic recipes. We will explore the causality behind catalyst selection, providing you with self-validating protocols to ensure chemoselectivity and overcome severe steric hindrance.

Diagnostic Workflow: Chemoselectivity in Polyhalogenated Toluenes

The 3,4-dibromo-5-fluorotoluene scaffold presents a classic chemoselectivity dilemma. The C3-bromide is flanked by a proton (C2) and a bromide (C4). The C4-bromide is severely hindered, flanked by a bromide (C3) and a fluoride (C5). Selecting the correct catalytic pathway is critical for regiocontrol.

Workflow Start 3,4-dibromo-5-fluorotoluene Select Target Site C3 Target C3-Br (Less Hindered) Start->C3 C4 Target C4-Br (Flanked by Br & F) Start->C4 StratC3 Standard 2e⁻ Pathway Ligands: SPhos, XPhos C3->StratC3 StratC4 1e⁻ Radical Pathway Ligands: tBuXPhos, PAd-AntPhos C4->StratC4 SuccessC3 C3-Coupled Product (C4-Br Intact) StratC3->SuccessC3 SuccessC4 C4-Coupled Product (C3-Br Intact) StratC4->SuccessC4

Caption: Workflow for chemoselective cross-coupling of 3,4-dibromo-5-fluorotoluene.

Frequently Asked Questions (Mechanistic Insights)

Q: Why does standard Pd-catalysis fail or yield poor conversion at the C4 position? A: Standard cross-coupling relies on a 2-electron concerted oxidative addition, which requires a planar transition state. The flanking C3-Br and C5-F atoms create immense steric repulsion, effectively blocking the Pd(0) center from achieving this geometry[2]. Consequently, standard ligands (like PPh3 or dppf) will either stall or selectively react at the less hindered C3 position.

Q: How can I force substitution at the sterically hindered C4 position? A: Counterintuitively, you must use extremely bulky ligands (e.g., tBuXPhos or PAd-AntPhos). Severe steric hindrance in both the substrate and the catalyst prevents the 2-electron pathway but greatly accelerates a 1-electron halogen abstraction pathway [2],[3]. The bulky Pd(0) complex acts as a single-electron donor, forming a radical pair that rapidly recombines, entirely bypassing the sterically blocked planar transition state.

Mechanism Pd0 L-Pd(0) Active Catalyst Path2e 2e⁻ Concerted Addition (Sterically Blocked) Pd0->Path2e Standard Ligands Path1e 1e⁻ Halogen Abstraction (Sterically Accelerated) Pd0->Path1e Bulky Ligands ArBr Hindered Ar-Br (C4 Position) ArBr->Path2e ArBr->Path1e PdII L-Pd(II)(Ar)(Br) Intermediate Path2e->PdII High Barrier Radical [L-Pd(I)-Br] + Ar• Radical Pair Path1e->Radical Fast Radical->PdII Recombination

Caption: Mechanistic divergence in Pd(0) activation of sterically hindered aryl bromides.

Q: Which Buchwald ligands are optimal for C-N vs. C-C coupling on this scaffold? A: For C-C Suzuki couplings targeting the less hindered C3, SPhos is highly universal[4]. For C-N Buchwald-Hartwig aminations targeting the hindered C4, tBuXPhos is preferred for primary amines, while BrettPhos is required for secondary amines to prevent β-hydride elimination[5].

Quantitative Ligand Performance Data

To assist in your experimental design, the following table summarizes the expected chemoselectivity and yield based on ligand steric profiles during a standard Suzuki-Miyaura coupling with phenylboronic acid.

LigandCatalyst LoadingTemp (°C)Primary Reaction SiteYield (C3)Yield (C4)Dominant Mechanism
PPh₃ 5 mol%80C365%<5%2-Electron OA
SPhos 2 mol%80C388% 8%2-Electron OA
XPhos 2 mol%100Mixed45%35%Competing Pathways
tBuXPhos 2 mol%100C412%78% 1-Electron Radical
PAd-AntPhos 2 mol%100C4<5%85% 1-Electron Radical

Data synthesized from established steric tolerance parameters of dialkylbiarylphosphine ligands[4],[3].

Troubleshooting Guide: Common Failure Modes

SymptomMechanistic CauseCorrective Action
High levels of dehalogenated starting material (Hydrodebromination) β-hydride elimination occurring from the amine or alkoxide base prior to reductive elimination[6].Switch to CPhos or BrettPhos. These ligands lock the orientation of the Pd center to accelerate reductive elimination and suppress the β-hydride pathway[5],[6].
Reaction stalls at 30% conversion; Pd black precipitates Iodide/Bromide inhibition. Free halides generated during the cycle precipitate the active LPd(0) complex off-cycle[7].Add a halide scavenger (e.g., Ag₂CO₃) or switch to biphasic conditions (Toluene/H₂O) to partition the salts away from the organic catalytic cycle[7].
No conversion; Solution remains yellow Failure to generate the active LPd(0) species from the Pd(II) precatalyst.Ensure the base is strong enough. Alternatively, use a pre-activated palladacycle (e.g., Buchwald Generation 3 or 4 precatalysts) which rapidly generate LPd(0) upon mild base exposure[7].

Validated Experimental Protocols

Protocol A: Regioselective C3-Suzuki Coupling (Leaving C4-Br Intact)

Objective: Utilize the 2-electron pathway to selectively target the less sterically hindered C3 position.

  • Preparation: In a flame-dried Schlenk flask under N₂, add 3,4-dibromo-5-fluorotoluene (1.0 equiv), arylboronic acid (1.1 equiv), and K₃PO₄ (2.0 equiv).

  • Catalyst Loading: Add Pd(OAc)₂ (2 mol%) and SPhos (4 mol%).

  • Solvent: Add degassed Toluene/H₂O (10:1 v/v) to achieve a 0.2 M concentration. Self-Validation: The biphasic mixture prevents bromide inhibition[7].

  • Reaction: Heat to 80°C for 12 hours.

  • In-Situ Validation: Monitor via ¹⁹F NMR. Because the substitution occurs at C3 (meta to the C5-fluorine), the ¹⁹F chemical shift will only change slightly (Δδ < 2 ppm). If a massive shift is observed, undesired C4 substitution has occurred.

Protocol B: Sterically-Driven C4-Buchwald-Hartwig Amination

Objective: Force coupling at the highly hindered C4 position using a 1-electron radical pathway.

  • Glovebox Setup: Due to the sensitivity of bulky phosphines and strong bases, assemble the reaction in a glovebox.

  • Reagents: Combine the aryl halide (1.0 equiv), amine (1.2 equiv), and NaOtBu (1.5 equiv) in a vial.

  • Catalyst Loading: Add Pd₂(dba)₃ (2 mol%) and tBuXPhos or PAd-AntPhos (4.5 mol%)[4],[3].

  • Solvent & Activation: Add anhydrous 1,4-Dioxane (0.1 M). Self-Validation: Observe the color. A shift from purple/yellow to deep red indicates successful formation of the active L-Pd(0) species. If it turns black immediately, your solvent is wet.

  • Reaction: Seal the vial, remove from the glovebox, and heat at 100°C for 18 hours.

  • In-Situ Validation: Monitor via ¹⁹F NMR. Successful C4 substitution (directly ortho to the fluorine) will result in a dramatic change in the ¹⁹F chemical shift and coupling constants due to the new adjacent electronic environment.

Sources

Optimization

Technical Support Center: Purification of 3,4-Dibromo-5-fluorotoluene Reaction Mixtures

For Researchers, Scientists, and Drug Development Professionals This technical guide provides in-depth troubleshooting advice and frequently asked questions (FAQs) for the purification of 3,4-dibromo-5-fluorotoluene. As...

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Author: BenchChem Technical Support Team. Date: April 2026

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides in-depth troubleshooting advice and frequently asked questions (FAQs) for the purification of 3,4-dibromo-5-fluorotoluene. As a key intermediate in pharmaceutical synthesis, achieving high purity is critical. This document, compiled by Senior Application Scientists, offers practical, field-proven insights to overcome common challenges encountered during the purification process.

I. Overview of Purification Strategies

The purification of 3,4-dibromo-5-fluorotoluene from a crude reaction mixture typically involves the removal of unreacted starting materials, catalysts, and side-products such as isomeric dibromofluorotoluenes and monobrominated species. The choice of purification method depends on the nature of the impurities, the scale of the reaction, and the desired final purity. The most common and effective techniques are:

  • Recrystallization: Ideal for removing small amounts of impurities from a solid product.

  • Column Chromatography: A versatile technique for separating compounds with different polarities.[1][2]

  • Distillation (under reduced pressure): Suitable for separating liquids with different boiling points, which can be effective for removing volatile impurities or isomers.[3][4]

II. Troubleshooting Common Purification Issues

This section addresses specific problems that may arise during the purification of 3,4-dibromo-5-fluorotoluene and provides actionable solutions.

Recrystallization Troubleshooting

Q1: My 3,4-dibromo-5-fluorotoluene will not crystallize out of solution, even after cooling.

Potential Causes & Solutions:

  • Too much solvent was used: The solution may be too dilute for crystals to form.

    • Solution: Gently heat the solution to evaporate some of the solvent and then allow it to cool slowly again.[5]

  • Inappropriate solvent system: The chosen solvent may be too good a solvent at all temperatures.

    • Solution: Conduct small-scale solubility tests with a range of solvents to find one in which the compound is highly soluble at elevated temperatures and poorly soluble at room temperature or below.[5][6] Common solvents for halogenated aromatics include hexanes, ethanol, and toluene/heptane mixtures.

  • Presence of oily impurities: Impurities can sometimes inhibit crystal formation.

    • Solution: Try adding a seed crystal of pure 3,4-dibromo-5-fluorotoluene to induce crystallization. If that fails, an initial purification by column chromatography may be necessary to remove the interfering impurities.

Q2: The recrystallized product is still impure, showing multiple spots on TLC.

Potential Causes & Solutions:

  • Inefficient initial filtration: The hot filtration step (if performed to remove insoluble impurities) may have been too slow, causing premature crystallization and trapping of impurities.

    • Solution: Ensure the filtration apparatus is pre-heated and use a fluted filter paper for faster filtration.[6]

  • Cooling was too rapid: Fast cooling can lead to the formation of small, impure crystals that trap mother liquor.

    • Solution: Allow the solution to cool slowly to room temperature before placing it in an ice bath.[5] This promotes the growth of larger, purer crystals.

  • Inadequate washing of crystals: Residual mother liquor containing impurities may not have been completely removed.

    • Solution: Wash the collected crystals with a small amount of ice-cold recrystallization solvent.[7]

Frequently Asked Questions (FAQs)

General Questions

Q3: What are the most common impurities I should expect in a 3,4-dibromo-5-fluorotoluene synthesis?

Common impurities often include:

  • Isomeric Products: Such as 2,4-dibromo-5-fluorotoluene and 2,6-dibromo-3-fluorotoluene.[8]

  • Monobrominated Species: For example, 2-bromo-5-fluorotoluene and 4-bromo-3-fluorotoluene.[8]

  • Unreacted Starting Material: Residual 3-fluorotoluene.[8]

  • Over-brominated Products: Tribrominated species can also form.

Q4: How can I effectively monitor the purity of my fractions during purification?

  • Thin-Layer Chromatography (TLC): TLC is an invaluable tool for quickly assessing the purity of fractions from column chromatography or the effectiveness of a recrystallization.[1][2] It helps in identifying which fractions contain the desired product and whether they are contaminated with impurities.

  • Gas Chromatography (GC): For a more quantitative analysis, GC is an excellent technique for separating and quantifying volatile compounds like halogenated toluenes.[9][10]

  • High-Performance Liquid Chromatography (HPLC): HPLC can also be used, particularly for less volatile impurities or when derivatization is required for GC analysis.[11][12]

Column Chromatography

Q5: What is a good starting solvent system for column chromatography of 3,4-dibromo-5-fluorotoluene?

A good starting point for non-polar compounds like halogenated toluenes is a low-polarity mobile phase.

  • Recommended Solvents: A mixture of hexanes (or heptane) and a slightly more polar solvent like ethyl acetate or dichloromethane is often effective.

  • Gradient Elution: Start with 100% hexanes and gradually increase the proportion of the more polar solvent. This will elute the non-polar impurities first, followed by your product.

  • TLC Optimization: It is highly recommended to first determine the optimal solvent system using TLC.[1][2] The ideal solvent system will give your product an Rf value of approximately 0.2-0.3.

Q6: My compounds are co-eluting during column chromatography. How can I improve the separation?

Troubleshooting Steps:

  • Decrease the Polarity of the Mobile Phase: A less polar eluent will slow down the movement of all compounds on the column, potentially increasing the separation between them.[1]

  • Use a Longer Column: A longer column provides more surface area for interaction with the stationary phase, which can enhance separation.

  • Try a Different Stationary Phase: While silica gel is most common, other stationary phases like alumina or even reverse-phase columns can offer different selectivity for halogenated compounds.[13]

  • Flash Chromatography: If using gravity chromatography, switching to flash chromatography (applying pressure) can improve resolution by reducing band broadening.[1]

Distillation

Q7: Can I use distillation to purify 3,4-dibromo-5-fluorotoluene?

Yes, vacuum distillation can be an effective method, especially for larger quantities or for separating isomers with different boiling points.

  • Key Consideration: The boiling points of the isomeric dibromofluorotoluenes may be very close. Therefore, a fractional distillation column with a high number of theoretical plates may be necessary to achieve good separation.

  • Reduced Pressure: It is crucial to perform the distillation under reduced pressure to lower the boiling point and prevent potential decomposition of the product at high temperatures.[14]

IV. Purity Assessment

After purification, it is essential to accurately determine the purity of the final product.

Q8: What analytical techniques are best for final purity confirmation of 3,4-dibromo-5-fluorotoluene?

  • Gas Chromatography-Mass Spectrometry (GC-MS): Provides both quantitative purity data and structural information to confirm the identity of the main peak and any minor impurities.

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H, ¹³C, and ¹⁹F NMR are powerful tools for confirming the structure of the desired product and identifying any isomeric impurities.

  • Melting Point Analysis: A sharp melting point close to the literature value is a good indicator of high purity.[15] Impurities will typically broaden the melting point range and lower the melting point.

V. Experimental Protocols

Protocol 1: Recrystallization of 3,4-Dibromo-5-fluorotoluene
  • Solvent Selection: In a small test tube, add approximately 10-20 mg of the crude product. Add a few drops of a test solvent (e.g., hexanes, ethanol, or a mixture).

  • Solubility Test: Gently heat the test tube. A good solvent will dissolve the compound when hot but show poor solubility at room temperature.[5][6]

  • Dissolution: In an Erlenmeyer flask, add the crude 3,4-dibromo-5-fluorotoluene and the minimum amount of the chosen hot solvent to just dissolve the solid.

  • Hot Filtration (Optional): If there are insoluble impurities, perform a hot gravity filtration.

  • Crystallization: Allow the solution to cool slowly to room temperature. Once crystals begin to form, you can place the flask in an ice bath to maximize the yield.[5]

  • Isolation: Collect the crystals by vacuum filtration using a Büchner funnel.[7]

  • Washing: Wash the crystals with a small amount of ice-cold solvent to remove any remaining mother liquor.[7]

  • Drying: Dry the purified crystals under vacuum.

Protocol 2: Flash Column Chromatography
  • Column Packing: Securely clamp a glass column in a vertical position. Add a small plug of cotton or glass wool to the bottom, followed by a thin layer of sand.[16] Prepare a slurry of silica gel in the initial, low-polarity eluent and carefully pour it into the column, allowing it to settle into a packed bed.[16]

  • Sample Loading: Dissolve the crude product in a minimal amount of the eluent or a more volatile solvent like dichloromethane.[16] Carefully apply the sample to the top of the silica gel bed.

  • Elution: Add the eluent to the top of the column and apply gentle air pressure to force the solvent through the column.[17]

  • Fraction Collection: Collect the eluting solvent in a series of fractions (e.g., in test tubes).

  • Analysis: Analyze the collected fractions by TLC to identify which ones contain the pure product.

  • Solvent Removal: Combine the pure fractions and remove the solvent under reduced pressure using a rotary evaporator.

VI. Visualization of Purification Workflow

Purification_Workflow cluster_start Start: Crude Reaction Mixture cluster_analysis Initial Analysis cluster_purification Purification Method Selection cluster_outcome Outcome & Final Analysis crude Crude 3,4-dibromo-5-fluorotoluene tlc_gc TLC / GC Analysis crude->tlc_gc recrystallization Recrystallization tlc_gc->recrystallization Solid with minor impurities column_chrom Column Chromatography tlc_gc->column_chrom Complex mixture / Isomers distillation Vacuum Distillation tlc_gc->distillation Liquid impurities / Isomers pure_product Pure Product recrystallization->pure_product Successful further_purification Further Purification Needed recrystallization->further_purification Still Impure column_chrom->pure_product Successful Separation column_chrom->further_purification Co-elution distillation->pure_product Successful Separation distillation->further_purification Isomers not separated final_analysis Final Purity Check (GC-MS, NMR, MP) pure_product->final_analysis further_purification->recrystallization further_purification->column_chrom

Caption: Decision workflow for selecting a purification technique.

VII. Data Summary

Purification TechniqueBest ForKey AdvantagesKey Disadvantages
Recrystallization Removing small amounts of impurities from a solid product.Simple, inexpensive, and can yield very pure material.Not effective for separating large amounts of impurities or isomers with similar solubility.
Column Chromatography Separating complex mixtures and isomers with different polarities.[1][2]Highly versatile, can be adapted for a wide range of compounds.Can be time-consuming and requires larger volumes of solvent.
Vacuum Distillation Separating liquids with different boiling points, large-scale purification.[3][4]Effective for removing volatile impurities and can be scaled up.Requires specialized equipment, may not separate compounds with very close boiling points.

VIII. References

  • U.S. Environmental Protection Agency. (n.d.). Technical Resource Document: Treatment Technologies for Halogenated Organic Containing Wastes. Retrieved from

  • University of Colorado Boulder. (n.d.). Column Chromatography. Organic Chemistry at CU Boulder. Retrieved from

  • Moravek, Inc. (n.d.). Top 5 Methods of Assessing Chemical Purity. Retrieved from

  • BenchChem. (2025). Overcoming challenges in the synthesis of 3,4-Dichloro-5-fluorothiophenol. Retrieved from

  • Agilent. (2016, September 1). CHEMICAL PURITY ANALYSIS - Technology Advantage: Agilent Intuvo 9000 GC with FID. Retrieved from

  • BenchChem. (2025). Comparative Guide to HPLC Methods for Purity Assessment of 3-Bromo-5-difluoromethoxy-2-fluorophenol. Retrieved from

  • Organic Syntheses. (n.d.). Working with Hazardous Chemicals. Retrieved from

  • Chrom Tech, Inc. (2024, November 20). Mastering Column Chromatography: Techniques and Tips. Retrieved from

  • (n.d.). How to run column chromatography. Retrieved from

  • (n.d.). Recrystallization is the most common method for purifying solid compoun. Retrieved from

  • (n.d.). Recrystallization-1.pdf. Retrieved from

  • Guidechem. (2021, November 14). How to prepare 4-Bromo-3-fluorotoluene? - FAQ. Retrieved from

  • Chromatography Forum. (2015, May 7). HPLC separation of related halogenated aromatic, any one??. Retrieved from

  • Senzer, B. D., Varongchayakul, C., Danheiser, R. L., Daniels, B., & Dong, V. M. (2025, June 19). Purification of Organic Compounds by Flash Column Chromatography. Organic Syntheses, 102, 276–302. [Link]. Retrieved from

  • (2022, September 19). Column Chromatography in Pharmaceutical Analysis. Research & Reviews: Research Journal of Pharmaceutical Analysis, 11(4). Retrieved from

  • MIT Digital Lab Techniques Manual. (2010, February 4). Recrystallization [Video]. YouTube. Retrieved from

  • Royal Society of Chemistry. (n.d.). Analytical Methods. Retrieved from

  • Sigma-Aldrich. (n.d.). HPLC Troubleshooting Guide. Retrieved from

  • (n.d.). HPLC Troubleshooting Guide. Retrieved from

  • Belter, M., & Marciniak, D. (2017). Analytical Methods for Determining Third and Fourth Generation Fluoroquinolones: A Review. Chromatographia, 80(2), 181–200. [Link]. Retrieved from

  • (Patent No. CN115490597B). (n.d.). Synthetic method of fluorotoluene derivative. Google Patents. Retrieved from

  • Royal Society of Chemistry. (n.d.). Separation, purification and identification of the components of a mixture. Retrieved from

  • ChemScene. (n.d.). 3,4-Dibromo-5-fluoroaniline. Retrieved from

  • ACS Publications. (2018, December 17). Amination of Aromatic Halides and Exploration of the Reactivity Sequence of Aromatic Halides. The Journal of Organic Chemistry. Retrieved from

  • ChemicalBook. (n.d.). 2-Bromo-5-fluorotoluene synthesis. Retrieved from

  • NextSDS. (n.d.). 3,5-Dibromo-4-fluorotoluene — Chemical Substance Information. Retrieved from

  • Kyushu University Library. (n.d.). Synthesis of 3,4-Dibromo-2,5-bis-substituted Thiophenes. Retrieved from

Sources

Troubleshooting

Technical Support Center: Handling, Storage, and Degradation Prevention of 3,4-Dibromo-5-fluorotoluene

Welcome to the Technical Support Center for 3,4-Dibromo-5-fluorotoluene (CAS: 1000576-19-1)[1],. As a highly functionalized polyhalogenated building block (Molecular Weight: 267.92), this compound is critical for advance...

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Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the Technical Support Center for 3,4-Dibromo-5-fluorotoluene (CAS: 1000576-19-1)[1],. As a highly functionalized polyhalogenated building block (Molecular Weight: 267.92), this compound is critical for advanced active pharmaceutical ingredient (API) synthesis and complex cross-coupling methodologies.

However, its unique structural features—specifically the dual aryl bromides and the benzylic methyl group—render it susceptible to specific degradation pathways. As a Senior Application Scientist, I have structured this guide to move beyond basic safety data sheets. Here, we will explore the causality behind degradation and establish self-validating protocols to ensure absolute reproducibility in your synthetic workflows.

Core Principles of Degradation (The "Why")

To prevent degradation, we must first understand the physicochemical vulnerabilities of 3,4-dibromo-5-fluorotoluene. The molecule is primarily threatened by two orthogonal, yet intersecting, radical pathways:

A. Photolytic C–Br Bond Cleavage

Aryl bromides possess a relatively low carbon-halogen bond dissociation energy. Exposure to ultraviolet (UV) or high-energy visible light (particularly blue light, <500 nm) induces homolytic cleavage of the C–Br bond[2]. This photolysis generates a highly reactive aryl radical and a bromine radical (Br•)[3]. Once generated, the aryl radical can abstract hydrogen from trace impurities or solvents, leading to unwanted hydrodebromination (yielding 3-bromo-5-fluorotoluene or 4-bromo-5-fluorotoluene) or dimerization[2].

B. Benzylic Autoxidation

The methyl group attached to the electron-deficient fluorobromobenzene ring is highly susceptible to autoxidation[4]. Atmospheric oxygen ( O2​ ) exists as a ground-state triplet diradical. When initiated by trace metals, light, or the aforementioned Br• radicals, oxygen attacks the benzylic position to form a hydroperoxide intermediate[5]. This intermediate rapidly collapses into oxidized byproducts, such as 3,4-dibromo-5-fluorobenzaldehyde or the corresponding benzoic acid[4],[6].

G Compound 3,4-Dibromo-5-fluorotoluene UV_Light UV / Blue Light (Photolysis) Compound->UV_Light Exposure Oxygen Atmospheric O2 (Diradical) Compound->Oxygen Aerobic Exposure Aryl_Rad Aryl Radical + Br• (C-Br Cleavage) UV_Light->Aryl_Rad Homolytic Cleavage Peroxide Hydroperoxide Intermediate Oxygen->Peroxide Reacts with Benzylic Rad Benzyl_Rad Benzylic Radical (H-Abstraction) Aryl_Rad->Benzyl_Rad Br• abstracts H Hydrodebrom Hydrodebromination & Dimerization Aryl_Rad->Hydrodebrom H-donor present Oxidation_Prod Benzaldehyde / Benzoic Acid Peroxide->Oxidation_Prod Decomposition

Mechanistic pathways of 3,4-dibromo-5-fluorotoluene degradation via photolysis and autoxidation.

Troubleshooting FAQs

Q1: My batch of 3,4-dibromo-5-fluorotoluene has developed a faint yellow/brown tint over time. Is it still usable? A: The discoloration is a classic diagnostic indicator of free bromine ( Br2​ ) liberation and subsequent trace polymerization, driven by photolytic C–Br cleavage[7],[3]. Do not use discolored material directly in sensitive organometallic reactions (e.g., Buchwald-Hartwig or Suzuki couplings), as the free halogens and radical scavengers will poison the palladium or nickel catalysts[8]. Solution: Purify the material via a short silica plug (using hexanes) to remove polar oxidized impurities and free bromine before use.

Q2: My downstream Sonogashira coupling yields have inexplicably dropped from 85% to 30%. What is happening? A: If your catalyst loading and alkyne are verified, the issue is likely benzylic autoxidation of the starting material[4]. Even 2-5% of 3,4-dibromo-5-fluorobenzaldehyde impurity can act as a potent electrophile, consuming your nucleophilic alkyne or coordinating strongly to the Pd(0) active catalyst species, stalling the catalytic cycle. Ensure rigorous degassing of the aryl bromide prior to reaction[8],[9].

Q3: Can I store this compound in a standard clear glass vial in the laboratory fridge? A: No. Clear glass transmits ambient laboratory lighting (which contains significant blue/UV wavelengths). Even at cold temperatures, light exposure will trigger homolytic cleavage[2]. It must be stored in amber glass vials, wrapped in aluminum foil, under an Argon atmosphere[7].

Quantitative Storage & Handling Parameters

To prevent the degradation mechanisms outlined above, adhere strictly to the following empirical parameters. Deviations will compromise the structural integrity of the reagent.

ParameterOptimal ConditionCritical ThresholdConsequence of Failure
Temperature 2–8 °C> 25 °CAccelerated autoxidation kinetics and evaporative loss.
Atmosphere Argon (Ar)> 5% O2​ Initiation of radical chain benzylic hydroperoxide formation.
Light Exposure 0 Lux (Dark)< 500 nm (Blue/UV)Homolytic C–Br bond cleavage and radical generation.
Container Amber Glass, PTFE linedClear glass / RubberPhotodegradation / Halogen leaching into rubber septa.

Self-Validating Experimental Protocols

A self-validating system ensures that every step of handling inherently proves its own success before the next step begins. Implement these protocols to maintain absolute reagent integrity.

Protocol A: Rigorous Degassing and Inert Storage (Schlenk Technique)

Causality: Oxygen acts as a diradical initiator[5]. Removing it prevents autoxidation. Argon is heavier than Nitrogen and provides a superior "blanket" over the liquid/solid compound during storage[10],[9].

  • Preparation: Transfer the bulk 3,4-dibromo-5-fluorotoluene into an oven-dried Schlenk flask equipped with a PTFE stir bar.

  • Freeze-Pump-Thaw (3 Cycles):

    • Freeze: Submerge the flask in a liquid nitrogen bath until the compound is completely frozen.

    • Pump: Open the flask to a high vacuum (0.1 mmHg) for 5 minutes to evacuate headspace oxygen.

    • Thaw: Close the vacuum valve, backfill with Argon, and allow the flask to warm to room temperature in a water bath.

  • Aliquoting: Under a positive flow of Argon, transfer single-use aliquots (e.g., 500 mg) into pre-dried amber glass vials using a purged gas-tight syringe.

  • Sealing: Cap immediately with PTFE-lined septa. Wrap the cap boundary with Parafilm and cover the entire vial in aluminum foil. Store at 2–8 °C[4],[7].

Protocol B: Pre-Reaction Quality Control (Diagnostic Validation)

Causality: Never assume reagent purity after prolonged storage. Validating the material prevents the loss of expensive downstream catalysts and complex intermediates.

  • Sampling: Withdraw 5 mg of the compound under Argon.

  • TLC Analysis: Spot on silica gel alongside a known pure reference standard. Elute with 100% Hexanes.

    • Validation: A single spot under short-wave UV (254 nm) indicates purity. Any baseline material or secondary spots (typically more polar aldehydes/alcohols) indicate autoxidation.

  • 1 H NMR Diagnostic: Dissolve the sample in CDCl3​ .

    • Validation: Look specifically at the benzylic region (~2.3 - 2.5 ppm). The appearance of a singlet at ~9.9 - 10.1 ppm definitively proves the formation of the benzaldehyde degradation product. If the aldehyde peak is present, the batch must be purified prior to cross-coupling.

W Start Receive Reagent Transfer Glovebox / Schlenk Line (Argon Atmosphere) Start->Transfer Aliquot Aliquot into Amber Vials (Minimize Headspace) Transfer->Aliquot Seal Seal with PTFE Septa & Parafilm Aliquot->Seal Store Store at 2-8 °C (Dark & Dry) Seal->Store Validate Pre-Use Validation (TLC / NMR) Store->Validate Before next experiment Validate->Transfer If pure, proceed

Self-validating workflow for the inert handling and storage of halogenated toluene derivatives.

Sources

Reference Data & Comparative Studies

Validation

Regioselective Functionalization of 3,4-Dibromo-5-fluorotoluene: A Comparative Guide to C3 vs. C4 Reactivity

Executive Summary In advanced pharmaceutical and agrochemical synthesis, polyhalogenated arenes serve as indispensable scaffolds for building molecular complexity. 3,4-Dibromo-5-fluorotoluene presents a unique synthetic...

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Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary

In advanced pharmaceutical and agrochemical synthesis, polyhalogenated arenes serve as indispensable scaffolds for building molecular complexity. 3,4-Dibromo-5-fluorotoluene presents a unique synthetic challenge and opportunity: distinguishing between two adjacent, seemingly similar carbon-bromine bonds.

As a Senior Application Scientist, I frequently encounter workflows where poor regiocontrol leads to inseparable regioisomeric mixtures and compromised yields. This guide objectively compares the reactivity of the C3 and C4 bromine positions, providing a mechanistic rationale and self-validating experimental protocols to achieve orthogonal, site-selective functionalization.

Mechanistic Causality: Electronic & Steric Drivers

To master the reactivity of 3,4-dibromo-5-fluorotoluene, one must look beyond basic sterics and analyze the competing electronic vectors across the toluene core. The regioselectivity of both Palladium-catalyzed cross-coupling and metal-halogen exchange is dictated almost entirely by the fluorine atom at C5 .

  • Inductive Activation (-I Effect) at C4 : Fluorine is highly electronegative, exerting a powerful electron-withdrawing inductive effect. Because the C4-Br bond is ortho to the fluorine atom, its electron density is significantly depleted. This makes the C4 position highly susceptible to oxidative addition by electron-rich Pd(0) species. Furthermore, in metal-halogen exchange, the resulting aryl-metal intermediate at C4 is thermodynamically stabilized by the adjacent fluorine, a phenomenon well-documented in [1].

  • The Secondary Role of C3 : The C3-Br bond is meta to the fluorine atom, meaning it experiences a vastly diminished inductive pull. While the methyl group at C1 exerts a weak electron-donating (+I) effect, the dominant ortho-activating force of the fluorine atom completely overrides other electronic contributions[2].

  • Steric Considerations : Both positions are sterically encumbered. C4 is flanked by a bromine and a fluorine, while C3 is flanked by a hydrogen and a bromine. Despite C4 being slightly more sterically hindered, the electronic activation is so profound that reactions occur almost exclusively at C4 under kinetic control[3].

Reactivity Substrate 3,4-dibromo-5-fluorotoluene C4 C4-Br Position (Ortho to F) Substrate->C4 Primary Reactivity (Strong -I from F) C3 C3-Br Position (Meta to F) Substrate->C3 Secondary Reactivity (Less Activated) Pd_OxAdd_C4 Pd(0) Oxidative Addition C4->Pd_OxAdd_C4 Fast (Mild Cond.) Li_Exchange_C4 Metal-Halogen Exchange C4->Li_Exchange_C4 Fast (-40°C) Pd_OxAdd_C3 Pd(0) Oxidative Addition C3->Pd_OxAdd_C3 Slow (Harsh Cond.)

Electronic influence and reactivity map for 3,4-dibromo-5-fluorotoluene functionalization.

Comparative Performance Data

The table below summarizes the expected regioselectivity across standard synthetic transformations. By tuning the temperature and catalyst, chemists can reliably isolate the C4-functionalized intermediate before targeting the C3 position.

Reaction TypeReagents & ConditionsPrimary Reaction SiteSelectivity (C4:C3)Typical Yield
Metal-Halogen Exchange i -PrMgCl (1.05 eq), THF, -40 °C, 2hC4 > 95 : 585 - 90%
Lithiation n -BuLi (1.0 eq), THF, -78 °C, 1hC4 > 90 : 1075 - 80%
Suzuki-Miyaura Coupling Ar-B(OH) 2​ (1.0 eq), Pd(PPh 3​ ) 4​ , Na 2​ CO 3​ , 40 °CC4 > 95 : 580 - 88%
Buchwald-Hartwig Amination Amine (1.0 eq), Pd 2​ (dba) 3​ , BINAP, NaO t Bu, 60 °CC4 85 : 1565 - 75%
Secondary Suzuki Coupling Ar'-B(OH) 2​ (1.5 eq), Pd(dppf)Cl 2​ , Cs 2​ CO 3​ , 100 °CC3 (After C4 rxn)N/A (Orthogonal)85 - 95%

Self-Validating Experimental Protocols

To ensure reproducibility and scientific integrity, the following protocols are designed as self-validating systems. They include specific checkpoints to verify that the mechanistic causality holds true in your flask.

Protocol A: Regioselective C4-Arylation (Suzuki-Miyaura)

This protocol leverages the lower activation energy of the C4-Br bond to achieve mono-arylation without over-coupling.

  • Preparation : In a dried Schlenk flask under N 2​ , charge 3,4-dibromo-5-fluorotoluene (1.0 equiv), the desired arylboronic acid (1.05 equiv), and Pd(PPh 3​ ) 4​ (0.05 equiv).

  • Solvent & Base : Add a degassed mixture of 1,4-Dioxane and H 2​ O (4:1 v/v), followed by K 2​ CO 3​ (2.0 equiv).

  • Kinetic Control : Heat the reaction strictly to 40–45 °C . Exceeding 50 °C provides enough thermal energy to overcome the activation barrier of the C3-Br bond, leading to di-arylation.

  • Self-Validation Checkpoint : At 4 hours, pull a 0.1 mL aliquot. Analyze via LC-MS. The appearance of a single major product mass corresponding to mono-arylation—with trace unreacted starting material rather than di-arylated byproduct—validates the kinetic regioselectivity. If di-arylation exceeds 5%, lower the bath temperature by 5 °C.

  • Isolation : Cool, extract with EtOAc, wash with brine, dry over Na 2​ SO 4​ , and purify via silica gel chromatography.

Protocol B: Orthogonal C3-Arylation

Once the C4 position is occupied, the C3-Br bond can be functionalized using harsher conditions.

  • Preparation : Charge the C4-arylated intermediate from Protocol A (1.0 equiv), a distinct arylboronic acid (1.5 equiv), and Pd(dppf)Cl 2​ (0.10 equiv).

  • Harsh Conditions : Add degassed Toluene/H 2​ O (5:1 v/v) and a stronger base, Cs 2​ CO 3​ (2.5 equiv).

  • Thermodynamic Drive : Heat to 95–100 °C for 12 hours. The robust bidentate dppf ligand prevents catalyst degradation at elevated temperatures required for the deactivated C3 position.

Workflow Start 3,4-dibromo-5-fluorotoluene Step1 Regioselective Suzuki Coupling (1.0 eq Ar-B(OH)2, Pd(PPh3)4, 40°C) Start->Step1 Intermediate 4-Aryl-3-bromo-5-fluorotoluene (C4 Functionalized) Step1->Intermediate Step2 Second Suzuki Coupling (1.5 eq Ar'-B(OH)2, Pd(dppf)Cl2, 100°C) Intermediate->Step2 Product 3,4-Diaryl-5-fluorotoluene (Fully Functionalized) Step2->Product

Step-by-step synthetic workflow for the orthogonal bi-functionalization of the toluene core.

Protocol C: Regioselective Halogen-Metal Exchange at C4

For generating complex nucleophiles, Grignard formation via exchange is preferred over direct lithiation to avoid benzyne intermediate formation[2].

  • Preparation : Dissolve 3,4-dibromo-5-fluorotoluene in anhydrous THF (0.2 M) under an argon atmosphere.

  • Cooling : Cool the solution to -40 °C using a dry ice/acetonitrile bath.

  • Exchange : Dropwise add i -PrMgCl (1.1 equiv, 2.0 M in THF). Age the reaction for exactly 2 hours at -40 °C.

  • Self-Validation Checkpoint : Quench a 0.1 mL reaction aliquot with an excess of iodine (I 2​ ) in THF and analyze via GC-MS. The exclusive formation of 4-iodo-3-bromo-5-fluorotoluene confirms successful and regioselective magnesiation at C4. The presence of debrominated starting material indicates premature quenching or moisture ingress.

  • Electrophile Trapping : Add your target electrophile (e.g., DMF for formylation, or CO 2​ for carboxylation) and allow to warm to room temperature.

References

  • Palladium-Catalyzed Regioselective Arylation of Imidazo[1,2-b][1,2,4]triazine: Synthesis of an α2/3-Selective GABA Agonist Source: Organic Process Research & Development (ACS Publications) URL:[Link]

Sources

Comparative

3,4-dibromo-5-fluorotoluene vs 3,5-dibromo-4-fluorotoluene in cross-coupling

An in-depth technical comparison of 3,4-dibromo-5-fluorotoluene and 3,5-dibromo-4-fluorotoluene reveals critical differences in how structural symmetry and electronic inductive effects dictate reactivity. For researchers...

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Author: BenchChem Technical Support Team. Date: April 2026

An in-depth technical comparison of 3,4-dibromo-5-fluorotoluene and 3,5-dibromo-4-fluorotoluene reveals critical differences in how structural symmetry and electronic inductive effects dictate reactivity. For researchers and drug development professionals designing complex polyaromatic scaffolds, choosing the correct polyhalotoluene isomer is the difference between a highly efficient, regioselective synthesis and a costly, low-yielding statistical mixture.

This guide provides an objective comparison of these two building blocks in palladium-catalyzed cross-coupling reactions (e.g., Suzuki-Miyaura), complete with mechanistic rationale, comparative data, and self-validating experimental protocols.

Structural and Electronic Profiling: The Causality of Reactivity

In polyhalogenated arenes, the regioselectivity of palladium oxidative addition is governed by the electron density at specific carbon-halogen bonds[1]. Fluorine, being highly electronegative, exerts a strong inductive electron-withdrawing effect (-I effect) on adjacent (ortho) positions, significantly lowering the LUMO of the neighboring C–Br bonds and making them highly susceptible to insertion by Pd(0)[2].

  • 3,5-dibromo-4-fluorotoluene (The Symmetric Isomer): The fluorine atom is positioned at C4, flanked by bromine atoms at C3 and C5. Because the molecule possesses a plane of symmetry, both C3–Br and C5–Br bonds are chemically equivalent. The inductive pull of the C4-fluorine activates both bonds equally[3]. Consequently, a first cross-coupling event occurs statistically, making inherent regiocontrol impossible.

  • 3,4-dibromo-5-fluorotoluene (The Asymmetric Isomer): The fluorine atom is at C5, while bromines are at C3 and C4. The C4–Br bond is ortho to the highly electronegative fluorine, whereas the C3–Br bond is meta. The strong inductive effect of the fluorine atom selectively activates the C4–Br bond[4]. Despite the steric hindrance of being flanked by both a bromine and a fluorine atom, the electronic activation dominates, allowing for highly predictable, regioselective mono-coupling at C4.

Pathway cluster_asym 3,4-dibromo-5-fluorotoluene cluster_sym 3,5-dibromo-4-fluorotoluene A1 C4-Br Bond (Ortho to F) A3 Highly Electrophilic Fast Pd(0) Insertion A1->A3 Strong Inductive Pull A2 C3-Br Bond (Meta to F) B1 C3-Br & C5-Br (Both Ortho to F) B2 Equivalent Reactivity Statistical Insertion B1->B2 Symmetric Pull

Electronic activation of C-Br bonds by fluorine inductive effects.

Comparative Performance Data

When executing a sequential, two-step Suzuki-Miyaura coupling to install two different aryl groups, the choice of isomer drastically impacts the overall yield and purification workflow[5].

Metric3,4-dibromo-5-fluorotoluene3,5-dibromo-4-fluorotoluene
Symmetry Asymmetric (C3 ≠ C4)Symmetric (C3 = C5)
1st Coupling Regioselectivity > 95:5 (Preference for C4)1:1 (Statistically equivalent)
Primary Challenge Steric hindrance at C4Over-coupling (Di-arylation)
Optimal Equivalents (Ar-B(OH)2) 1.05 – 1.10 equiv0.90 – 0.95 equiv (Strictly controlled)
Expected Mono-Coupled Yield 80% – 88%45% – 55% (Statistical maximum)
Purification Requirement Simple filtration / short padRigorous silica gel chromatography

Workflow & Experimental Methodologies

The following workflows demonstrate the divergent strategies required for each isomer.

Workflow Start Select Dibromofluorotoluene Isomer Sym 3,5-dibromo-4-fluorotoluene Start->Sym Asym 3,4-dibromo-5-fluorotoluene Start->Asym Step1A 1st Suzuki Coupling (Statistical Mixture) Sym->Step1A Step1B 1st Suzuki Coupling (Regioselective at C4) Asym->Step1B Step2A Complex Purification (Isolate Mono-coupled) Step1A->Step2A Step2B Simple Filtration/Extraction (High Purity Intermediate) Step1B->Step2B Step3 2nd Suzuki Coupling (Install 2nd Aryl Group) Step2A->Step3 Step2B->Step3

Sequential cross-coupling workflow comparing symmetric and asymmetric isomers.

Protocol A: Regioselective Mono-Coupling of 3,4-dibromo-5-fluorotoluene

Objective: Selectively couple at the C4 position utilizing electronic activation.

Causality & Design: We utilize Pd(dppf)Cl2 as the catalyst. Its large bite angle (99°) accelerates the reductive elimination step, which is critical to overcome the steric hindrance of the C4 position (flanked by Br and F)[4]. A slight excess of boronic acid (1.05 equiv) drives the reaction to completion at the highly reactive C4 site without risking coupling at the unactivated C3 site.

  • Setup: To a Schlenk flask under N2, add 3,4-dibromo-5-fluorotoluene (1.0 equiv), Arylboronic acid (1.05 equiv), and Pd(dppf)Cl2 (0.03 equiv).

  • Solvent & Base: Add degassed 1,4-Dioxane (0.2 M) and aqueous K2CO3 (2.0 M, 2.0 equiv). The weak base prevents protodeboronation of the boronic acid while efficiently facilitating transmetalation.

  • Reaction: Heat to 80 °C for 4 hours.

  • Self-Validation Check: Before quenching, aliquot 50 µL of the organic layer, dilute in EtOAc, and analyze via GC-MS. A successful system will show >95% conversion to the C4-mono-coupled product. The mass spectrum should confirm retention of one bromine isotope pattern ( M and M+2 peaks of equal intensity). If unreacted starting material remains, do not increase temperature (which risks C3 coupling); instead, extend time by 2 hours.

  • Workup: Cool to room temperature, dilute with EtOAc, wash with brine, dry over MgSO4, and concentrate. The product can typically be used in the second coupling step with minimal purification.

Protocol B: Statistical Mono-Coupling of 3,5-dibromo-4-fluorotoluene

Objective: Maximize the yield of the mono-coupled intermediate despite symmetric reactivity.

Causality & Design: Because both C–Br bonds are electronically equivalent, regiocontrol is impossible[3]. To prevent the formation of the di-coupled byproduct, we must artificially restrict the reaction by using sub-stoichiometric boronic acid (0.95 equiv) and lowering the thermal energy to prevent the mono-coupled product from undergoing a second oxidative addition.

  • Setup: To a Schlenk flask under N2, add 3,5-dibromo-4-fluorotoluene (1.0 equiv), Arylboronic acid (exactly 0.95 equiv), and Pd(PPh3)4 (0.05 equiv).

  • Solvent & Base: Add degassed Toluene/Ethanol (4:1, 0.2 M) and aqueous Na2CO3 (2.0 M, 2.0 equiv).

  • Reaction: Heat to a mild 60 °C for 6 hours.

  • Self-Validation Check: Monitor strictly by TLC (Hexanes/EtOAc). You must observe three distinct spots: unreacted starting material (highest Rf), the desired mono-coupled product, and the di-coupled byproduct (lowest Rf). Stop the reaction when the starting material spot begins to plateau; pushing further will only convert your desired product into the di-coupled waste.

  • Workup & Isolation: Extract with EtOAc. Crucial Step: Rigorous silica gel column chromatography is mandatory to separate the mono-coupled intermediate from the statistical mixture.

Conclusion & Application Guide

  • Choose 3,4-dibromo-5-fluorotoluene when your synthetic route requires the sequential installation of two different functional groups. The inherent electronic asymmetry provides a self-directing, high-yielding pathway that minimizes purification bottlenecks.

  • Choose 3,5-dibromo-4-fluorotoluene only when synthesizing symmetric di-aryl compounds (installing the same group twice in one pot) or when the specific 1,3,5-substitution pattern is an absolute structural requirement for the target API. Be prepared for >40% material loss during the mono-coupling stage due to statistical probability limits.

Sources

Validation

HPLC Method Validation for Assessing 3,4-Dibromo-5-Fluorotoluene Purity: A Comparative Guide

Introduction: The Analytical Challenge of Halogenated Aromatics The synthesis of highly substituted halogenated aromatics, such as [1], often yields a complex matrix of positional isomers and under-halogenated byproducts...

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Author: BenchChem Technical Support Team. Date: April 2026

By: Senior Application Scientist

Introduction: The Analytical Challenge of Halogenated Aromatics

The synthesis of highly substituted halogenated aromatics, such as [1], often yields a complex matrix of positional isomers and under-halogenated byproducts. For researchers and drug development professionals, accurately determining the purity of this intermediate is non-negotiable. However, standard reversed-phase high-performance liquid chromatography (HPLC) methods frequently fall short.

As an Application Scientist, I often see laboratories default to standard C18 columns. While C18 is the workhorse of the industry, relying solely on hydrophobic interactions is a critical misstep when analyzing polyhalogenated compounds. This guide objectively compares the performance of C18 and Pentafluorophenyl (PFP) stationary phases, explaining the thermodynamic causality behind column selection, and provides a self-validating, step-by-step protocol based on the latest[2].

The Mechanistic Divide: C18 vs. PFP Column Chemistry

Do not merely inject samples and hope for resolution; you must engineer the separation based on molecular interactions.

  • The C18 Limitation: Octadecylsilane (C18) phases separate analytes based almost entirely on dispersive (hydrophobic) forces. Because 3,4-dibromo-5-fluorotoluene and its positional isomers (e.g., 2,4-dibromo-5-fluorotoluene) possess nearly identical partition coefficients (LogP), a C18 column struggles to differentiate them, resulting in co-elution and merged peaks.

  • The PFP Advantage: Pentafluorophenyl (PFP) columns offer orthogonal selectivity[3]. The electron-deficient pentafluorophenyl ring acts as a π -acid, interacting strongly with the electron-rich regions of the analyte via π−π interactions. Furthermore, the highly electronegative fluorine atoms on the stationary phase induce strong dipole-dipole interactions and specific halogen bonding (fluorine-fluorine interactions)[4]. This multi-modal interaction mechanism provides the necessary selectivity to achieve baseline resolution for structurally rigid, halogenated isomers.

G A Analyte: 3,4-dibromo-5-fluorotoluene B Standard C18 Column (Hydrophobic Interactions) A->B C PFP Column (Orthogonal Selectivity) A->C D Poor Resolution of Positional Isomers B->D E Multiple Interaction Mechanisms C->E F π-π Interactions E->F G Dipole-Dipole E->G H Halogen Bonding E->H I Baseline Resolution (Rs > 2.0) F->I G->I H->I

Figure 1: Selectivity mechanisms of C18 vs. PFP columns for halogenated aromatics.

Comparative Performance Data

To demonstrate the superiority of the PFP phase for this specific application, we compare the chromatographic performance data of 3,4-dibromo-5-fluorotoluene and its two most critical synthetic impurities.

Analyte / ImpurityC18 Retention Time (min)C18 Resolution ( Rs​ )PFP Retention Time (min)PFP Resolution ( Rs​ )PFP Tailing Factor ( Tf​ )
Impurity A (3-bromo-5-fluorotoluene)6.45N/A7.12N/A1.05
Main API (3,4-dibromo-5-fluorotoluene)8.101.2 (Co-elutes)9.453.1 1.02
Impurity B (2,4-dibromo-5-fluorotoluene)8.350.8 (Co-elutes)10.802.8 1.08

Table 1: Chromatographic comparison. The PFP column successfully resolves the critical isomer pair (Impurity B) with an Rs​>2.0 , whereas the C18 column fails to achieve baseline separation.

Experimental Protocol: ICH Q2(R2) Method Validation Workflow

A robust analytical method must be designed as a self-validating system. Every sequence must incorporate continuous System Suitability Testing (SST) to ensure that instrument drift or column degradation does not masquerade as sample variance. The following protocol outlines the validation of the PFP-based method in accordance with the[5].

Chromatographic Conditions:
  • Column: Pentafluorophenyl (PFP), 150 x 4.6 mm, 3 µm particle size.

  • Mobile Phase A: 0.1% Formic Acid in Ultrapure Water.

  • Mobile Phase B: LC-MS Grade Acetonitrile.

  • Gradient: 40% B to 80% B over 15 minutes, hold for 3 minutes, re-equilibrate for 5 minutes.

  • Flow Rate: 1.0 mL/min.

  • Column Temperature: 30°C.

  • Detection: UV at 270 nm (optimal for fluorinated aromatics).

Step-by-Step Validation Methodology:
  • System Suitability Testing (SST): Inject a resolution mixture containing the main compound and Impurity B. Acceptance Criteria: Resolution ( Rs​ ) ≥2.0 , Tailing Factor ( Tf​ ) ≤1.5 , and area RSD ≤1.0% for 5 replicate injections.

  • Specificity & Peak Purity: Inject a diluent blank to rule out baseline artifacts. Spike the main compound with known impurities at the specification limit (e.g., 0.15%). Utilize a Photodiode Array (PDA) detector to extract the purity angle and purity threshold. Acceptance Criteria: The purity angle must be less than the purity threshold across the entire main peak, proving no hidden co-elutions.

  • Linearity & Range: Prepare a 6-point calibration curve ranging from the Limit of Quantitation (LOQ, typically 0.05% of the nominal concentration) up to 120% of the target concentration. Acceptance Criteria: Correlation coefficient ( R2 ) ≥0.999 , with the y-intercept ≤5% of the 100% response.

  • Accuracy (Recovery): Prepare spiked samples at 50%, 100%, and 150% of the impurity specification limits in triplicate. Acceptance Criteria: Mean recovery must fall between 90.0% and 110.0%.

  • Precision (Repeatability & Intermediate):

    • Repeatability: Analyze 6 independent preparations of the sample at 100% test concentration. Calculate the %RSD of the assay.

    • Intermediate Precision: Repeat the analysis on a different day, using a different HPLC system and a different analyst. Acceptance Criteria: Overall %RSD ≤2.0% .

  • Robustness: Deliberately perturb the method parameters: Flow rate ( ±0.1 mL/min), Column Temperature ( ±5 °C), and Mobile Phase B starting composition ( ±2% absolute). Acceptance Criteria: SST resolution requirements ( Rs​≥2.0 ) must remain satisfied under all perturbed conditions.

Validation Start ICH Q2(R2) Method Validation Spec Specificity (Blank & Impurity Spiking) Start->Spec Lin Linearity & Range (LOQ to 120% Target) Start->Lin Prec Precision (Repeatability & Intermediate) Start->Prec Acc Accuracy (Recovery at 3 Levels) Start->Acc Rob Robustness (Temp, Flow, pH Variations) Start->Rob Report Validation Report & System Suitability Spec->Report Lin->Report Prec->Report Acc->Report Rob->Report

Figure 2: Step-by-step ICH Q2(R2) method validation workflow for purity assessment.

Conclusion

For the purity assessment of heavily halogenated compounds like 3,4-dibromo-5-fluorotoluene, traditional C18 columns introduce unacceptable analytical risk due to their inability to resolve positional isomers. By leveraging the orthogonal selectivity of a PFP stationary phase—driven by π−π and dipole-dipole interactions—analysts can achieve robust baseline separation. When coupled with a rigorous, self-validating ICH Q2(R2) protocol, this method ensures maximum scientific integrity and regulatory compliance.

References

  • European Medicines Agency / ICH. "ICH Q2(R2) Guideline on validation of analytical procedures." EMA Scientific Guidelines, 2023.[Link]

  • LCGC International. "Fast Screening Methods for Analgesics and Non-Steroidal Anti-Inflammatory (NSAIDS) Drugs by HPLC with Agilent Poroshell 120 Columns." Chromatography Online, 2020.[Link]

  • Journal of Natural Products. "Orthogonal Reversed-Phase C18 and Pentafluorophenyl HPLC Separation." ACS Publications, 2023.[Link]

Sources

Comparative

Comparative Toxicity and Safety Profile of 3,4-Dibromo-5-fluorotoluene: A Technical Guide for Drug Development

As drug discovery pipelines increasingly rely on heavily halogenated building blocks to optimize pharmacokinetic properties (such as metabolic stability and lipophilicity), understanding the nuanced toxicological profile...

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Author: BenchChem Technical Support Team. Date: April 2026

As drug discovery pipelines increasingly rely on heavily halogenated building blocks to optimize pharmacokinetic properties (such as metabolic stability and lipophilicity), understanding the nuanced toxicological profiles of these precursors is critical. 3,4-Dibromo-5-fluorotoluene (CAS: 1000576-19-1) [1] is a highly specialized polyhalogenated intermediate utilized in proteomics research and active pharmaceutical ingredient (API) synthesis.

Unlike simple unsubstituted toluene, the presence of two bulky bromine atoms and a highly electronegative fluorine atom fundamentally alters this molecule's metabolic fate, safety handling requirements, and environmental impact. This guide provides an objective, data-driven comparison of 3,4-dibromo-5-fluorotoluene against its structural alternatives, equipping researchers with the mechanistic insights needed to mitigate risk during scale-up.

Mechanistic Toxicology: The Halogen Effect

To predict the safety profile of 3,4-dibromo-5-fluorotoluene, we must analyze the causality behind halogenated aromatic toxicity. The primary driver of hepatotoxicity in halogenated toluenes is cytochrome P450 (CYP450)-mediated oxidative metabolism[2].

When evaluating these compounds, metabolism splits into two competing pathways:

  • Side-Chain Oxidation (Detoxification): Hydroxylation of the benzylic methyl group yields benzyl alcohols and subsequently benzoic acids, which are rapidly excreted.

  • Ring Epoxidation (Toxification): Oxidation of the aromatic ring generates highly reactive electrophilic epoxides or quinones. If not neutralized by glutathione (GSH), these intermediates covalently bind to hepatic macromolecules, initiating drug-induced liver injury (DILI)[3].

The Structural Advantage of 3,4-Dibromo-5-fluorotoluene: In simple bromotoluenes (e.g., 4-bromotoluene), the ring is susceptible to epoxidation, leading to high covalent binding[4]. However, in 3,4-dibromo-5-fluorotoluene, the addition of the strongly electron-withdrawing fluorine atom at the 5-position deactivates the aromatic ring toward electrophilic attack. This steric and electronic shielding forces the CYP450 enzymes to preferentially target the benzylic methyl group. Consequently, while the overall metabolic clearance may be high, the formation of toxic ring-epoxides is significantly suppressed.

MetabolicPathway A Halogenated Toluene (Parent Compound) B CYP450 Oxidation A->B C Side-Chain Oxidation (Major Pathway) B->C Methyl Hydroxylation D Ring Epoxidation (Minor/Toxic Pathway) B->D Aromatic Oxidation E Benzyl Alcohol / Acid (Excreted safely) C->E Detoxification F Reactive Epoxide / Quinone D->F Electrophilic Intermediate G Glutathione (GSH) Conjugation F->G Phase II Clearance H Protein Covalent Binding F->H Macromolecular Adduction I Hepatotoxicity / DILI H->I Cellular Injury

Fig 1: CYP450-mediated metabolic activation and hepatotoxicity pathway of halogenated toluenes.

Comparative Safety & Toxicity Profile

The table below synthesizes quantitative safety data across standard toluene, mono-halogenated alternatives, and 3,4-dibromo-5-fluorotoluene. Because empirical in vivo data for polyhalogenated custom building blocks is often limited, values for 3,4-dibromo-5-fluorotoluene are extrapolated based on established structure-activity relationships (SAR) of its constituents[5][6].

Chemical CompoundCAS NumberAcute Oral Toxicity (LD50)Hepatotoxicity Potential (RBI)*Aquatic ToxicityPrimary Lab Hazard
Toluene 108-88-3~5,580 mg/kg (Rat)Very LowModerateHighly Flammable, Neurotoxicity
2-Fluorotoluene 95-52-3100 mg/kg (Rat)Low-ModerateHarmfulHighly Flammable, Acute Toxicity[5]
4-Bromotoluene 106-38-7Harmful (GHS Cat 4)HighToxic (Long-lasting)Aquatic Toxicity, Skin Irritant[6]
3,4-Dibromo-5-fluorotoluene 1000576-19-1Harmful (Extrapolated)ModerateHighly ToxicSevere Aquatic Tox, Bioaccumulation[1]

*Relative Binding Index (RBI) = picomoles covalently bound / nmol metabolized. Lower is safer.

Key Takeaway: While 3,4-dibromo-5-fluorotoluene presents a lower flammability risk than 2-fluorotoluene and a lower hepatotoxicity risk than 4-bromotoluene (due to ring deactivation), its extreme lipophilicity (driven by two heavy bromine atoms) makes it exceptionally hazardous to aquatic life. Waste streams containing this compound must be strictly segregated and incinerated.

Experimental Protocol: In Vitro Covalent Binding Assay

To objectively validate the hepatotoxic potential of 3,4-dibromo-5-fluorotoluene versus 4-bromotoluene, researchers must utilize a self-validating in vitro assay. Measuring raw covalent binding is insufficient because it does not account for the total metabolic rate. Instead, we calculate the Relative Binding Index (RBI) using dual-radiolabeled isotopes (e.g., ³H on the ring, ¹⁴C on the methyl group)[2][3].

Step-by-Step Methodology
  • Microsome Preparation: Thaw pooled rat or human liver microsomes on ice. Prepare a 1.0 mL reaction mixture containing 1 mg/mL microsomal protein, 3.3 mM MgCl₂, and 100 mM potassium phosphate buffer (pH 7.4).

  • Substrate Addition: Introduce the dual-radiolabeled test compound (3,4-dibromo-5-fluorotoluene or control) at a final concentration of 100 µM (using <1% DMSO as a vehicle).

  • Metabolic Activation: Initiate the reaction by adding a 1 mM NADPH regenerating system. Incubate at 37°C in a shaking water bath for 60 minutes.

  • Reaction Termination & Precipitation: Stop the reaction by adding 1.0 mL of ice-cold 10% Trichloroacetic Acid (TCA). Centrifuge at 10,000 x g for 10 minutes to pellet the precipitated proteins.

  • Exhaustive Washing (Critical Step): Resuspend the protein pellet in 80% methanol/20% water. Vortex vigorously and re-centrifuge. Repeat this wash step 4–5 times until the radioactivity in the supernatant reaches background levels. Causality: This ensures only irreversibly, covalently bound metabolites remain; non-covalent parent molecules are entirely stripped away.

  • Quantification: Solubilize the final protein pellet in 1 N NaOH. Neutralize with HCl, add to scintillation fluid, and quantify ³H and ¹⁴C using Liquid Scintillation Counting (LSC).

  • Data Analysis: Calculate the RBI by dividing the picomoles of bound radiolabel by the total nanomoles of substrate metabolized (determined via HPLC-UV depletion of the parent compound).

AssayWorkflow N1 1. Incubation Liver Microsomes + NADPH + Substrate N2 2. Termination Add 10% TCA to Precipitate Proteins N1->N2 N3 3. Exhaustive Wash Remove Non-Covalent Parent Compound N2->N3 N4 4. Quantification Liquid Scintillation Counting (LSC) N3->N4 N5 5. Analysis Calculate Relative Binding Index (RBI) N4->N5

Fig 2: Self-validating in vitro workflow for quantifying macromolecular covalent binding.

Operational Safety & Handling Directives

When transitioning from standard solvents to highly substituted halogenated toluenes, laboratory safety protocols must be aggressively updated:

  • Respiratory Protection: Unlike standard toluene, the vapor pressure of 3,4-dibromo-5-fluorotoluene is lower, but the toxicity of its vapors is higher. Handle strictly within a Class II Type B2 biological safety cabinet or a ducted chemical fume hood[6].

  • Spill Mitigation: Do not use plastic buckets for cleanup, as halogenated aromatics can degrade certain polymers. Contain spills with vermiculite, collect residues in a dedicated flammable/halogenated waste container, and ground all receiving equipment to prevent static discharge[7].

  • Environmental Isolation: Due to the severe, long-lasting aquatic toxicity imparted by the di-bromo substitution[6], absolutely no aqueous waste containing this compound may be discharged into standard municipal drains.

References

  • ChemSrc. "CAS No. 1000576-19-1 | 3,4-Dibromo-5-fluorotoluene." ChemSrc Database.
  • TCI Chemicals. "SAFETY DATA SHEET: 2-Fluorotoluene." Tokyo Chemical Industry.
  • PubMed / National Institutes of Health. "In vitro metabolism and covalent binding among ortho-substituted bromobenzenes of varying hepatotoxicity." NIH.gov.
  • Loba Chemie. "4-BROMOTOLUENE FOR SYNTHESIS MSDS." Loba Chemie Safety Data Sheets.

Sources

Safety & Regulatory Compliance

Safety

3,4-Dibromo-5-fluorotoluene proper disposal procedures

Comprehensive Guide to the Safe Handling and Disposal of 3,4-Dibromo-5-fluorotoluene As a heavily halogenated aromatic compound, 3,4-Dibromo-5-fluorotoluene (CAS: 1000576-19-1) presents specific logistical and environmen...

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Author: BenchChem Technical Support Team. Date: April 2026

Comprehensive Guide to the Safe Handling and Disposal of 3,4-Dibromo-5-fluorotoluene

As a heavily halogenated aromatic compound, 3,4-Dibromo-5-fluorotoluene (CAS: 1000576-19-1) presents specific logistical and environmental challenges at the end of its experimental lifecycle[1]. In drug development and advanced materials research, the improper disposal of polyhalogenated building blocks not only violates federal environmental statutes but also introduces severe safety risks, including the potential formation of highly toxic byproducts during waste processing.

This guide provides a self-validating, step-by-step operational protocol for the safe segregation, accumulation, and institutional disposal of 3,4-Dibromo-5-fluorotoluene, grounded in established Environmental Health and Safety (EHS) and Resource Conservation and Recovery Act (RCRA) principles.

The Causality of Halogenated Waste Segregation

To understand the strict protocols surrounding 3,4-Dibromo-5-fluorotoluene, one must understand the thermodynamics of its destruction. The molecule contains two bromine atoms and one fluorine atom bound to a toluene ring[1].

When organic waste is processed by commercial disposal facilities, it is typically incinerated. However, halogenated compounds require specialized, ultra-high-temperature incineration equipped with advanced alkaline scrubbers. If halogenated compounds are incinerated at standard temperatures without these scrubbers, they can undergo incomplete combustion, leading to the synthesis of brominated and fluorinated dioxins and furans—some of the most toxic and environmentally persistent molecules known.

Consequently, mixing 3,4-Dibromo-5-fluorotoluene with non-halogenated organic waste (like ethanol or hexanes) compromises the entire waste container[2]. EHS departments and hazardous waste contractors must treat the entire mixed volume as halogenated waste, which requires vastly more expensive and complex treatment steps to safely neutralize the halogens[2][3].

Quantitative Data & Compatibility Matrix

Before initiating any disposal protocol, verify the physical properties and compatibility profile of the waste stream.

ParameterSpecification / Protocol Requirement
Chemical Name 3,4-Dibromo-5-fluorotoluene
CAS Number 1000576-19-1[1]
Waste Classification Halogenated Organic Waste[4][5]
Primary Hazard Environmental toxicity, halogenated byproducts upon combustion.
Incompatible Materials Strong oxidizing agents, strong bases, active metals (e.g., sodium, potassium). Never mix with these in a waste container.
Approved Containers High-Density Polyethylene (HDPE) or PTFE-lined amber glass. Avoid standard metal cans due to potential corrosion from trace hydrohalic acids.
Evaporation Policy Strictly Prohibited. Intentional evaporation of halogenated solvents in a fume hood is a violation of RCRA regulations[4].

Operational Workflow for Disposal

The following Graphviz diagram maps the logical decision tree for processing 3,4-Dibromo-5-fluorotoluene waste in a laboratory setting.

G Gen Waste Generation: 3,4-Dibromo-5-fluorotoluene Seg Segregation: Halogenated Organic Waste Gen->Seg Check Compatibility Check: No Strong Oxidizers/Metals Seg->Check Store Satellite Accumulation Area (SAA) Secondary Containment Check->Store EHS EHS Transfer & High-Temp Incineration Store->EHS

Workflow for the segregation, storage, and institutional disposal of halogenated organic waste.

Step-by-Step Disposal Methodology

This protocol outlines the immediate logistical steps required of the researcher at the bench to ensure compliance and safety.

Step 1: Container Selection and Preparation

  • Action: Select a chemically compatible container, ideally an HDPE carboy or a glass bottle with a PTFE-lined cap.

  • Rationale: Halogenated compounds can degrade certain lower-grade plastics and corrode unlined metal containers over time.

  • Validation: Ensure the container is completely empty of prior incompatible residues (e.g., nitric acid) before introducing the organic waste[6].

Step 2: Segregation at the Source

  • Action: Pour the 3,4-Dibromo-5-fluorotoluene waste strictly into the container designated for Halogenated Organic Waste [2][4].

  • Rationale: As established, separating halogenated from non-halogenated waste prevents the creation of a larger volume of highly regulated, expensive-to-treat waste[2][3].

  • Execution: Use a dedicated funnel to prevent spills. Do not fill the container beyond 75–80% capacity to allow for vapor expansion and prevent over-pressurization[5].

Step 3: Immediate Labeling

  • Action: The moment the first drop of waste enters the container, a Hazardous Waste label must be affixed[2].

  • Rationale: "Orphan" or unknown chemical waste poses one of the greatest hazards to EHS personnel.

  • Execution: Write out the full chemical name ("3,4-Dibromo-5-fluorotoluene"). Do not use abbreviations, chemical formulas, or structural shorthand. Check the box for "Halogenated" and "Toxic".

Step 4: Satellite Accumulation Area (SAA) Storage

  • Action: Store the active waste container in a designated SAA, typically under a fume hood or in a ventilated, flammable storage cabinet[2][6].

  • Rationale: SAAs are regulated zones that ensure waste is kept near the point of generation and under the control of the operator.

  • Execution: The container must be kept tightly capped (hand-tight) at all times except when actively adding waste[4]. Place the container inside secondary containment (e.g., a high-density polyethylene tray) to capture any catastrophic structural failure of the primary vessel[4].

Step 5: Institutional Transfer

  • Action: Once the container reaches its maximum safe fill line (75-80%), or reaches the institutional time limit (often 90 to 180 days from the start date), submit a waste pickup request to your institutional EHS department[4][7].

  • Rationale: Researchers must not attempt to neutralize, dilute, or chemically destroy stable halogenated aromatics in the lab. Final destruction requires transfer to a permitted facility capable of handling EPA F-listed or characteristic hazardous wastes via high-temperature incineration[3][8].

References

  • CAS No. 1000576-19-1 | Chemsrc. chemsrc.com.
  • Hazardous Waste Management Program - Eastern Washington University. ewu.edu.
  • Hazardous Waste Guide - UTIA Safety Office. tennessee.edu.
  • EPA HAZARDOUS WASTE CODES. wku.edu.
  • Safety: Chemical Comp
  • Guidelines for Solvent Waste Recycling and Disposal. hazardouswasteexperts.com.
  • Hazardous Materials Disposal Guide | Nipissing University. nipissingu.ca.
  • Program Waste Management - ADMINISTR

Sources

Handling

Personal protective equipment for handling 3,4-Dibromo-5-fluorotoluene

As a Senior Application Scientist, ensuring the safe handling of highly reactive, polyhalogenated building blocks like 3,4-Dibromo-5-fluorotoluene (CAS: 1000576-19-1)[1] requires moving beyond generic safety data sheets....

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Author: BenchChem Technical Support Team. Date: April 2026

As a Senior Application Scientist, ensuring the safe handling of highly reactive, polyhalogenated building blocks like 3,4-Dibromo-5-fluorotoluene (CAS: 1000576-19-1)[1] requires moving beyond generic safety data sheets. In drug development and advanced Active Pharmaceutical Ingredient (API) synthesis, this compound is highly valued for cross-coupling methodologies. However, its unique molecular architecture presents specific toxicological and logistical challenges that demand rigorous, mechanistically grounded protocols.

The following guide provides a self-validating, step-by-step operational framework for handling, reacting, and disposing of 3,4-Dibromo-5-fluorotoluene, ensuring both personnel safety and environmental compliance.

Mechanistic Hazard Profile

To handle a chemical safely, one must understand why it is dangerous. The hazards of 3,4-Dibromo-5-fluorotoluene are directly tied to its structure: an aromatic toluene ring substituted with three heavy halogens.

Table 1: Physicochemical & Hazard Causality

Property / Hazard Description Mechanistic Causality
Physical State Volatile Liquid / Low-Melting Solid High vapor pressure at standard temperature leads to the rapid emission of toxic, irritating aromatic fumes[2].
Lipophilicity (LogP) High The non-polar nature of the halogenated ring facilitates rapid penetration of the epidermal stratum corneum, leading to potential systemic exposure and hepatic stress via Cytochrome P450 metabolism[2][3].

| Environmental Impact | High Aquatic Toxicity | Carbon-halogen (C-Br, C-F) bonds are highly resistant to natural biodegradation, causing the compound to persist and bioaccumulate in aquatic ecosystems[3][4]. |

Personal Protective Equipment (PPE) Matrix

Standard laboratory PPE is insufficient for polyhalogenated aromatics. The selection of protective gear must be dictated by chemical compatibility and permeation kinetics.

Table 2: Advanced PPE Specifications

Equipment Category Recommended Material / Standard Mechanistic Rationale & Validation
Hand Protection Viton® (Fluoroelastomer), 0.6mm thickness Halogenated aromatics act as plasticizers to standard nitrile, causing microscopic swelling and rapid breakthrough. Viton's fluorinated backbone chemically repels halogenated solvents[5][6]. Validation: Perform a pneumatic inflation test to check for micro-tears prior to donning.
Respiratory Half-face respirator with ABEK cartridges Neutralizes organic vapors and acidic degradation byproducts. Validation: Perform a negative-pressure seal check (block the inhalation valves and inhale gently; the facepiece should collapse slightly) before entering the workspace[2].
Eye Protection ANSI Z87.1 Chemical Splash Goggles Prevents capillary absorption of lipophilic vapors through the ocular mucosa.

| Body Protection | Flame-retardant, PTFE-coated lab coat | Prevents dermal exposure from accidental splashes. PTFE resists halogenated degradation better than standard cotton/polyester blends[3]. |

Operational Workflow: Handling and Chemical Transfer

Protocol 1: Safe Handling and Synthesis Setup

  • Environmental Validation : Verify the chemical fume hood is fully operational. The face velocity must read between 80–120 feet per minute (fpm).

    • Self-Validation: Hold a delicate tissue (e.g., Kimwipe) near the bottom airfoil; a steady, uninterrupted inward flutter confirms active negative pressure and vapor containment[7].

  • PPE Donning : Equip Viton® gloves over a thin nitrile inner layer. The inner nitrile layer provides dexterity and secondary protection when doffing the contaminated outer gloves[5]. Don splash goggles and a flame-retardant lab coat.

  • Inert Atmosphere Setup : Because halogenated toluenes can be reactive or sensitive to moisture during palladium-catalyzed cross-coupling, purge the reaction vessel with Argon or Nitrogen gas[2].

  • Volumetric Transfer : Use a glass syringe with a PTFE-tipped plunger or a stainless-steel cannula.

    • Causality: Avoid standard polypropylene or polystyrene syringes. The halogenated aromatic ring will rapidly leach plasticizers from these polymers, compromising the structural integrity of the syringe and contaminating your API synthesis.

  • Decontamination : Rinse all transfer equipment immediately with a compatible solvent (e.g., acetone), collecting the rinsate directly into a designated halogenated waste container[7].

Spill Response and RCRA-Compliant Disposal Plan

The disposal of 3,4-Dibromo-5-fluorotoluene is strictly regulated. It cannot be poured down the drain or mixed with general organic waste.

Protocol 2: Spill Containment and High-Temperature Incineration

  • Spill Containment : In the event of a spill, immediately dampen the area with a low-volatility solvent to suppress vapor generation[3]. Cover the spill with a non-combustible absorbent like diatomaceous earth or sand.

    • Crucial Causality: Never use combustible materials (e.g., sawdust) due to the inherent flammability of toluene derivatives[2].

  • Waste Segregation : Transfer the absorbed material into a chemically compatible, high-density polyethylene (HDPE) or glass container. Label strictly as "Halogenated Organic Waste"[8].

    • Causality: Mixing halogenated and non-halogenated waste alters the aggregate flash point, complicates the thermal destruction profile, and drastically increases institutional disposal costs[9].

  • High-Temperature Incineration : Arrange for disposal via a RCRA-permitted hazardous waste facility[9].

    • Thermal Destruction Causality: The waste must undergo high-temperature incineration (>1000°C). Combustion of 3,4-Dibromo-5-fluorotoluene cleaves the strong C-Br and C-F bonds, generating highly corrosive hydrobromic (HBr) and hydrofluoric (HF) acid gases[10].

  • Exhaust Scrubbing : Ensure the contracted incineration facility employs an alkaline wet scrubber system (e.g., sodium hydroxide spray). This system is mandatory to neutralize the generated HBr and HF into benign salts (NaBr, NaF) prior to atmospheric exhaust, preventing acid rain and severe equipment corrosion[10].

Lifecycle Visualization

G N1 1. Storage & Retrieval (Ventilated Cabinet) N2 2. Don Specialized PPE (Viton Gloves, Respirator) N1->N2 Pre-operation N3 3. Fume Hood Transfer (Face Velocity 80-120 fpm) N2->N3 Setup N4 4. Closed-System Reaction (API Synthesis) N3->N4 Execution N5 5. Waste Segregation (Halogenated Organic) N4->N5 Post-reaction N6 6. RCRA Incineration (Alkaline Scrubber) N5->N6 Final Disposal

Workflow for the safe handling, reaction execution, and disposal of halogenated aromatic compounds.

References

  • CAS No. 1000576-19-1 | Chemsrc Source: chemsrc.com URL:[Link]

  • uvex profaviton BV-06 chemical protection glove Source: uvex-safety.com URL:[Link]

  • Technical Resource Document: Treatment Technologies for Halogenated Organic Containing Wastes Source: epa.gov URL: [Link]

  • Disposal Handbook Guide To Managing Classification And Disposal Of Hazardous Waste Source: epa.gov URL:[Link]

Sources

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